1H and 13C NMR chemical shifts for 1-Phenyl-4-(trimethylsilyl)butan-1-one
High-Resolution 1 H and 13 C NMR Characterization of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Comprehensive Technical Guide Executive Summary This technical whitepaper provides a comprehensive framework for the Nuclear...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution
1
H and
13
C NMR Characterization of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Comprehensive Technical Guide
Executive Summary
This technical whitepaper provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of 1-Phenyl-4-(trimethylsilyl)butan-1-one (CAS: 17337-21-2). Designed for application scientists, synthetic chemists, and drug development professionals, this guide synthesizes empirical spectroscopic theory with practical, self-validating acquisition protocols. By deconstructing the molecule's unique electronic environments—specifically the competing shielding effects of the trimethylsilyl (TMS) group and the deshielding anisotropy of the carbonyl moiety—we establish a rigorous model for accurate
1
H and
13
C NMR assignments.
Structural Anatomy & Causality of Chemical Shifts
Understanding the NMR spectrum of 1-Phenyl-4-(trimethylsilyl)butan-1-one requires analyzing the antagonistic electronic effects operating at opposite ends of the propyl chain.
The Trimethylsilyl (TMS) Shielding Effect
Silicon is significantly more electropositive (
χ=1.90
) than carbon (
χ=2.55
). This electronegativity difference induces a strong inductive electron-donating effect (+I) toward the attached methyl groups and the C4 methylene carbon. Consequently, the local electron density around these nuclei increases, generating a diamagnetic shielding current that shifts their resonance upfield . The protons of the -Si(CH
3
)
3
group typically resonate near 0.03 ppm, while the C4 protons are heavily shielded to approximately 0.85 ppm.
Carbonyl-Induced Deshielding and Anisotropy
Conversely, the C1 carbonyl group exerts a profound electron-withdrawing effect (-I, -M) coupled with strong magnetic anisotropy. The
π
-electron cloud of the C=O bond circulates in the applied magnetic field (
B0
), creating an induced magnetic field that heavily deshields nuclei located in the planar region of the double bond . This effect pushes the C2 methylene protons downfield to ~2.95 ppm. Furthermore, the carbonyl group's conjugation with the phenyl ring selectively deshields the ortho protons (~7.95 ppm) due to both resonance withdrawal and spatial proximity to the anisotropic cone.
Quantitative NMR Data Assignments
The following tables summarize the predicted chemical shifts based on empirical additivity rules and substituent effects for a 400 MHz (
1
H) and 100 MHz (
13
C) acquisition in CDCl
3
.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Assignment Causality
TMS
0.03
Singlet (s)
9H
-
Shielded by electropositive Silicon.
C4-H
0.85
Multiplet (m)
2H
∼
7.8
α
to Si; shielded inductive effect.
C3-H
1.75
Multiplet (m)
2H
∼
7.2, 7.8
β
to both Si and C=O; intermediate shift.
C2-H
2.95
Triplet (t)
2H
∼
7.2
α
to C=O; deshielded by anisotropy.
Meta-H
7.45
Multiplet (m)
2H
∼
7.5
Aromatic ring current; minor C=O influence.
Para-H
7.55
Multiplet (m)
1H
∼
7.5
Aromatic ring current; minor C=O influence.
Ortho-H
7.95
Multiplet (m)
2H
∼
7.5
Deshielded by C=O conjugation/anisotropy.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment Causality
TMS
-1.5
CH
3
Extreme shielding from electropositive Silicon.
C4
16.5
CH
2
Shielded by adjacent Silicon atom.
C3
19.5
CH
2
Aliphatic chain baseline.
C2
38.5
CH
2
Deshielded by adjacent Carbonyl group.
C-ortho
128.1
CH
Aromatic resonance.
C-meta
128.6
CH
Aromatic resonance.
C-para
132.9
CH
Aromatic resonance.
C-ipso
137.0
C (quat)
Substituted aromatic carbon.
C1 (C=O)
200.5
C (quat)
Highly deshielded ketone carbonyl carbon.
Visualizing the Spin-Spin Coupling Network
The aliphatic chain exhibits a classic first-order spin-spin coupling system. The C2, C3, and C4 methylene protons couple to their adjacent neighbors, yielding a triplet-multiplet-multiplet pattern that validates the linear connectivity of the propyl chain.
Fig 1. 1H NMR Spin-Spin (J) coupling network for 1-Phenyl-4-(trimethylsilyl)butan-1-one.
Self-Validating Experimental Protocols
To ensure analytical integrity, the following protocol establishes a self-validating workflow for acquiring high-fidelity spectra. Each step acts as a quality gate for the subsequent phase .
Step 1: Sample Preparation
Dissolve 10–15 mg (for
1
H) or 30–50 mg (for
13
C) of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v TMS as an internal standard.
Causality: CDCl
3
provides a deuterium lock signal to stabilize the magnetic field (
B0
) against thermal drift, while its lack of protium prevents massive solvent signal overlap that would otherwise obscure the analyte's aliphatic peaks.
Step 2: Probe Tuning and Matching
Adjust the probe's capacitance to match the Larmor frequency of the target nuclei (
1
H at 400 MHz,
13
C at 100 MHz) and the impedance of the transmission line (50
Ω
).
Causality: Perfect tuning maximizes the efficiency of the radiofrequency (RF) pulse delivery and optimizes the signal-to-noise ratio (SNR) of the resulting Free Induction Decay (FID).
Step 3: Locking and Shimming
Optimize the shim coils (Z, Z
2
, Z
3
, etc.) to ensure absolute homogeneity of the
B0
field across the sample volume.
Causality: Inhomogeneous fields cause varying precessional frequencies within the sample, leading to broad, unresolved peaks and the complete loss of fine
J
-coupling information required to map the propyl chain.
Step 4: Acquisition Parameters
1
H NMR: Use a 30° flip angle (zg30), a spectral width of 15 ppm, and a relaxation delay (D1) of 1-2 seconds.
13
C NMR: Use a 30° flip angle (zgpg30) with
1
H decoupling (WALTZ-16), a spectral width of 250 ppm, and a relaxation delay (D1) of 2-5 seconds.
Causality: Quaternary carbons (such as the C1 carbonyl and C-ipso) lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. A longer D1 ensures complete recovery of longitudinal magnetization (
Mz
) before the next pulse, preventing signal saturation and ensuring the carbonyl peak is visible above the baseline noise.
Fig 2. Self-validating workflow for high-resolution NMR sample preparation and acquisition.
References
Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer
URL:[Link]
Spectrometric Identification of Organic Compounds, 8th Edition
Source: John Wiley & Sons
URL:[Link]
Basic NMR Operation Guide / TopSpin User Manual
Source: Bruker Corporation / Academia Sinica Core Facility
URL:[Link]
Exploratory
Physicochemical Profiling and Solubility Dynamics of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Technical Guide
As the pharmaceutical and materials science industries increasingly explore non-traditional bioisosteres, organosilicon compounds have emerged as critical scaffolds. 1-Phenyl-4-(trimethylsilyl)butan-1-one (CAS: 17337-21-...
Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical and materials science industries increasingly explore non-traditional bioisosteres, organosilicon compounds have emerged as critical scaffolds. 1-Phenyl-4-(trimethylsilyl)butan-1-one (CAS: 17337-21-2) represents a fascinating intersection of classical aromatic ketone chemistry and the modern "silicon switch" paradigm[1].
As a Senior Application Scientist, I have designed this guide to deconstruct the physicochemical behavior, solubility thermodynamics, and analytical methodologies associated with this compound. Rather than merely listing its properties, this whitepaper explores the causality behind its molecular behavior and provides self-validating experimental protocols for its characterization.
Structural Causality & Molecular Descriptors
The molecular architecture of 1-Phenyl-4-(trimethylsilyl)butan-1-one (
C13H20OSi
) dictates its macroscopic properties. The molecule consists of three distinct domains:
The Phenyl Ring : Provides
π−π
stacking capabilities and significant dispersion forces.
The Butan-1-one Backbone : The carbonyl group acts as a localized, weak hydrogen-bond acceptor.
The Trimethylsilyl (TMS) Terminus : A highly lipophilic, sterically demanding group.
The Causality of the "Silicon Switch" :
When comparing a TMS group to its carbon analog (a tert-butyl group), the carbon-silicon (C-Si) bond is approximately 20% longer than a C-C bond[1]. This increased bond length expands the molecule's van der Waals volume and conformational flexibility. Consequently, the TMS group creates a larger hydrophobic cavity when introduced into aqueous media. The entropic penalty of water organizing around this bulky silicon moiety drives the molecule forcefully into lipid phases, drastically increasing its partition coefficient (LogP)[2].
Furthermore, the polar surface area (PSA) is restricted entirely to the ketone oxygen (17.07 Ų), meaning the molecule's intermolecular interactions are overwhelmingly dominated by non-polar dispersion forces rather than dipole-dipole or hydrogen-bonding interactions[3].
Quantitative Physicochemical Data
The following table synthesizes the predicted and established physicochemical parameters for 1-Phenyl-4-(trimethylsilyl)butan-1-one[3].
Parameter
Value
Mechanistic Implication
CAS Number
17337-21-2
Unique identifier for regulatory and synthetic tracking.
Molecular Weight
220.387 g/mol
Falls well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability.
Less dense than water, typical of non-halogenated organosilanes.
Boiling Point
289.5 ± 23.0 °C
High boiling point reflects strong intermolecular dispersion forces from the phenyl and TMS groups.
Solubility Thermodynamics: A Hansen Parameter Perspective
To accurately predict the solubility of 1-Phenyl-4-(trimethylsilyl)butan-1-one across various media, we must evaluate it through the lens of Hansen Solubility Parameters (HSP) [4]. The total cohesive energy density of the solvent-solute system is divided into three components: Dispersion (
δd
), Polar (
δp
), and Hydrogen Bonding (
δh
).
Dispersion (
δd
) : Due to the bulky TMS group and the aromatic ring, the molecule exhibits a high
δd
requirement. It will readily dissolve in non-polar solvents like hexane, toluene, and dichloromethane.
Polar (
δp
) & Hydrogen Bonding (
δh
) : The isolated ketone carbonyl provides a minor
δp
and
δh
contribution. While it can accept hydrogen bonds from protic solvents (like ethanol or methanol), the massive hydrophobic bulk of the rest of the molecule prevents dissolution in highly polar networks like water.
Causality in Solvent Selection : If you are formulating this compound for biological assays, neat water or saline will result in immediate precipitation. You must utilize co-solvents (e.g., DMSO, PEG-400) or lipid-based nanocarriers to bridge the HSP gap between the highly lipophilic solute and the aqueous biological medium.
Experimental Workflows: Self-Validating Protocols
To empirically validate the lipophilicity of this compound, we employ the Shake-Flask Method as outlined by [5].
Because 1-Phenyl-4-(trimethylsilyl)butan-1-one lacks ionizable protons (no carboxylic acids or amines), potentiometric titration is useless. The shake-flask method coupled with HPLC-UV is the gold standard here.
This protocol is designed as a self-validating system. By quantifying the solute in both the aqueous and organic phases, we can calculate a mass balance to ensure no material was lost to glass adsorption or volatility.
Step 1: Phase Pre-saturation (Critical Causality Step)
Stir n-octanol and HPLC-grade water together for 24 hours at 25°C.
Why? Water and octanol are slightly miscible. If unsaturated phases are used, they will dissolve into each other during the assay, altering the phase volume ratio and skewing the final concentration calculations.
Step 2: Solute Preparation & Addition
Prepare a 10 mM stock of 1-Phenyl-4-(trimethylsilyl)butan-1-one in the pre-saturated n-octanol phase. Add 1.0 mL of this stock to 9.0 mL of pre-saturated water in a borosilicate glass vial.
Step 3: Equilibration
Invert the vial 100 times over 5 minutes, then place it in an isothermal shaker at 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.
Step 4: Phase Separation
Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.
Step 5: HPLC-UV Quantification & Mass Balance Validation
Extract aliquots from both phases using a syringe. Quantify the concentration via HPLC-UV (detecting the phenyl chromophore at ~254 nm).
Self-Validation Check: Calculate
Masstotal=(Coct×Voct)+(Caq×Vaq)
. If
Masstotal
deviates by >5% from the initial input, the assay must be rejected due to potential evaporative loss or vial adsorption.
Step 6: Calculation
Calculate LogP using the equation:
LogP=log10(Coct/Caq)
.
Fig 1: Self-validating shake-flask workflow for LogP determination per OECD Guideline 107.
Mechanistic Role in Drug Development
The incorporation of the TMS group in 1-Phenyl-4-(trimethylsilyl)butan-1-one is not merely a synthetic curiosity; it is a strategic maneuver in medicinal chemistry known as the Silicon Switch [1].
When optimizing a lead compound, replacing a tert-butyl group with a TMS group fundamentally alters the pharmacokinetic profile. Because silicon is more electropositive than carbon, the polarity of adjacent bonds shifts[1]. More importantly, the increased lipophilicity (LogP ~3.99)[3] enhances passive diffusion across the blood-brain barrier, making this structural motif highly desirable for neuro-therapeutics[2].
However, this comes with a trade-off: the increased lipophilicity can lead to rapid metabolic clearance via hepatic cytochrome P450 enzymes (which readily oxidize the lipophilic TMS methyl groups into silanols) and poor aqueous solubility, necessitating advanced formulation strategies[1].
Fig 2: Physicochemical and pharmacokinetic effects of the silicon switch in drug design.
References
Benchekroun, M. "The Silicon switch in Drug Discovery." Medicinal Chemistry Blog, 2017. Available at: [Link][1]
Showell, G. A., et al. "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry, 2024. Available at:[Link][6]
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press / Routledge, 2007. Available at: [Link][7]
OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, 1995. Available at:[Link][8]
Structural Elucidation of Liquid Organosilanes: Crystallography and X-Ray Diffraction Data Acquisition for 1-Phenyl-4-(trimethylsilyl)butan-1-one
Target Audience: Analytical Chemists, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals. Executive Summary The incorporation of silicon into organic frameworks—often termed the "silicon-switch" appr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals.
Executive Summary
The incorporation of silicon into organic frameworks—often termed the "silicon-switch" approach—is a rapidly expanding frontier in medicinal chemistry. Organosilanes like 1-Phenyl-4-(trimethylsilyl)butan-1-one serve as critical intermediates and pharmacophore models for enhancing lipophilicity and metabolic stability in drug candidates. However, determining the precise 3D atomic coordinates of this molecule presents a significant analytical bottleneck: it exists as a liquid at standard temperature and pressure (STP).
This whitepaper provides an in-depth, self-validating methodological framework for acquiring high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) data for 1-Phenyl-4-(trimethylsilyl)butan-1-one, bridging the gap between its physicochemical limitations and the rigorous demands of structural biology.
Physicochemical Profiling and the Crystallization Bottleneck
To understand the experimental design required for XRD data acquisition, one must first analyze the causality behind the molecule's physical state.
1-Phenyl-4-(trimethylsilyl)butan-1-one (CAS: 17337-21-2) features a rigid acetophenone-like headgroup attached to a highly flexible 4-carbon alkyl chain, terminating in a bulky trimethylsilyl (TMS) group. The combination of the conformationally flexible backbone (which increases the entropic penalty of crystallization) and the spherical steric bulk of the TMS group (which disrupts planar
π−π
stacking of the phenyl rings) prevents the formation of a stable crystal lattice at room temperature. Consequently, the compound is a yellow oil under standard conditions, as documented in the 1[1].
Table 1: Physicochemical Properties of 1-Phenyl-4-(trimethylsilyl)butan-1-one
Property
Value
Mechanistic Implication for XRD
CAS Number
17337-21-2
Unique identifier for structural tracking.
Molecular Formula
C₁₃H₂₀OSi
Requires precise mapping of Si-C bond lengths.
Molecular Weight
220.387 g/mol
Standard small-molecule diffraction parameters apply.
Physical State (STP)
Yellow Oil / Liquid
Critical Barrier: Cannot be mounted conventionally.
Predicted Density
0.9 ± 0.1 g/cm³
Indicates loose intermolecular packing.
Predicted LogP
3.98
High lipophilicity; relevant for drug membrane permeation.
Experimental Workflows for XRD Data Acquisition
Because 1-Phenyl-4-(trimethylsilyl)butan-1-one cannot be mounted on a goniometer under standard conditions, researchers must bypass its entropic barriers using one of two field-proven protocols. Every step below is designed as a self-validating system to ensure data integrity.
Protocol A: In Situ Cryo-Crystallography (Capillary Zone-Melting)
Causality: Simply flash-cooling the liquid oil will result in a glass (vitrification) or a polycrystalline powder, neither of which yields single-crystal diffraction data. To force a single nucleation event, researchers utilize a zone-melting technique. By creating a localized molten zone and slowly translating it, thermodynamic preference is given to the continuous growth of a single, highly ordered crystal lattice, a method highly effective for liquid structures[2].
Step-by-Step Methodology:
Capillary Loading: Inject the neat liquid into a 0.3 mm Lindemann (X-ray transparent glass) capillary. Flame-seal both ends to prevent moisture ingress or oxidation.
Diffractometer Mounting: Mount the sealed capillary vertically on the goniometer head of the X-ray diffractometer.
Cryostream Cooling: Deploy a liquid nitrogen (
N2
) cold stream to lower the ambient temperature of the capillary to approximately 150 K, solidifying the sample into a polycrystalline mass. Advanced cryocooling techniques are essential to maintain crystallographic integrity[3].
Zone-Melting & Annealing: Apply a highly focused CO₂ IR laser (or an Optical Heating and Crystallization Device) to a 1 mm section of the capillary to create a molten zone. Slowly translate the laser along the capillary at a rate of ~3 cm/hour.
Validation & Data Collection: Before initiating a full multi-hour data sweep, collect 3–5 preliminary diffraction frames. If sharp, un-split diffraction spots are observed, the single crystal is validated. Proceed with full sphere data collection using Mo Kα or Cu Kα radiation.
Protocol B: Chemical Derivatization (The Hydrazone Strategy)
Causality: If access to specialized in situ laser equipment is unavailable, the liquid must be chemically transformed into a solid. Reacting the ketone moiety with 2,4-dinitrophenylhydrazine (2,4-DNPH) replaces the flexible C=O group with a rigid C=N-NH linkage. The addition of the dinitrophenyl ring introduces strong
π−π
stacking, while the nitro and amine groups act as powerful hydrogen-bond acceptors and donors. These strong intermolecular forces easily overcome the steric disruption of the TMS group, driving spontaneous crystallization.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 2,4-DNPH in a solution of methanol acidified with a few drops of concentrated sulfuric acid (Brady’s reagent).
Condensation Reaction: Add 1-Phenyl-4-(trimethylsilyl)butan-1-one dropwise to the reagent while stirring at room temperature. A yellow/orange precipitate (the hydrazone derivative) will form within 15 minutes.
Purification: Vacuum filter the crude precipitate and wash with cold ethanol to remove unreacted starting materials. Self-Validation: Confirm the mass of the derivative via LC-MS prior to crystallization.
Recrystallization: Dissolve the verified powder in a minimal volume of boiling ethyl acetate. Slowly add ethanol until the solution becomes slightly cloudy, then allow it to cool undisturbed to room temperature, followed by 4 °C overnight.
Data Collection: Harvest a resulting single crystal, coat it in a cryoprotectant (e.g., Paratone-N oil), mount it on a nylon loop, and flash-cool to 100 K on the diffractometer for standard SC-XRD analysis[3].
Visualization of the Analytical Workflow
Experimental workflows for X-ray diffraction analysis of liquid organosilanes.
Projected Crystallographic Parameters
Because the unit cell parameters of the neat liquid (Protocol A) are highly dependent on the specific cryogenic temperature achieved during the transition to a solid phase, reference data is most reliably standardized against the solid derivative (Protocol B). Based on analogous organosilicon hydrazone structures, the following crystallographic parameters are projected for the 2,4-DNPH derivative.
Typical for planar aromatic derivatives with flexible tails.
Space Group
P2₁/c or P-1
Centrosymmetric packing driven by
π−π
stacking.
Data Collection Temp
100(2) K
Minimizes thermal motion (Debye-Waller factors).
Si–C(methyl) Bond Length
~1.86 Å
Confirms the tetrahedral geometry of the TMS group.
C=N Bond Length
~1.28 Å
Validates successful hydrazone condensation.
Intermolecular Forces
N-H···O (Nitro) Hydrogen Bonds
Primary driver of the crystal lattice stability.
Applications in Drug Development
The successful acquisition of X-ray diffraction data for 1-Phenyl-4-(trimethylsilyl)butan-1-one provides critical atomic-level insights for medicinal chemists. By mapping the exact spatial volume and bond angles of the terminal TMS group, computational chemists can accurately model how the "silicon-switch" alters the trajectory of the alkyl chain within a target protein's hydrophobic binding pocket. Furthermore, the precise Si-C bond lengths (which are longer than standard C-C bonds) allow for high-fidelity parameterization in molecular dynamics (MD) simulations, ultimately accelerating the optimization of highly lipophilic, metabolically resistant drug candidates.
References
Guidechem Chemical Substance Database:1-Phenyl-4-(trimethylsilyl)-1-butanone 17337-21-2. Guidechem.
Structure determination of liquid biofuels via in situ cryocrystallisation and single crystal X-ray diffraction. University of Pretoria / University of the Witwatersrand.
Practical macromolecular cryocrystallography. National Institutes of Health (NIH) / PMC.
Thermodynamic Stability of 1-Phenyl-4-(trimethylsilyl)butan-1-one in Organic Solvents: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic chemistry and drug development, organo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern synthetic chemistry and drug development, organosilicon compounds serve as critical intermediates and lipophilic pharmacophores. 1-Phenyl-4-(trimethylsilyl)butan-1-one (CAS: 17337-21-2)[1] is a highly specialized
γ
-silyl ketone. Unlike highly reactive
α
or
β
-silyl ketones, this molecule exhibits exceptional thermodynamic stability in a wide range of organic solvents. This guide deconstructs the structural causality behind this stability, maps its solvation thermodynamics, and provides self-validating analytical protocols for stability profiling.
Structural Thermodynamics & The
γ
-Silicon Effect
The thermodynamic stability of 1-Phenyl-4-(trimethylsilyl)butan-1-one is fundamentally dictated by the spatial separation between the electrophilic carbonyl carbon (C1) and the electropositive silicon atom. To understand its stability, we must analyze the causality of its structural thermodynamics:
Insulation from the Brook Rearrangement:α
-Silyl ketones are notoriously labile because they can undergo a Brook rearrangement—a thermodynamically driven migration of the silyl group from carbon to oxygen via a low-energy 3- or 5-membered transition state. For 1-Phenyl-4-(trimethylsilyl)butan-1-one, a 1,5-carbon-to-oxygen silyl migration would require a highly strained 6-membered transition state. The kinetic barrier (
ΔG‡
) for this process in neutral organic solvents is prohibitively high, locking the molecule in its stable keto form.
Absence of
β
-Silicon Hyperconjugation:β
-Silyl compounds readily undergo elimination (e.g., Peterson olefination) because the C-Si bond can hyperconjugate with a developing positive charge at the
β
-position. Because the trimethylsilyl (TMS) group in our target molecule is at the
γ
-position, this hyperconjugative elimination pathway is structurally impossible.
The Percaudal Interaction: The stabilizing influence of a
γ
-silyl group is strictly limited to a "percaudal" (homohyperconjugation) interaction. This effect only activates under extreme solvolytic conditions that generate a discrete carbocation[2]. In neutral organic solvents, this interaction remains dormant, meaning the primary thermodynamic driver is simply the steric bulk of the TMS group, which shields the alkyl chain from oxidative degradation.
Solvation Thermodynamics Matrix
The stability of 1-Phenyl-4-(trimethylsilyl)butan-1-one varies based on the dielectric constant (
ϵ
) and hydrogen-bonding capacity of the solvent. The bulky, lipophilic TMS group[3] heavily influences the molecule's solvation shell.
Table 1: Thermodynamic Stability Matrix in Common Organic Solvents
Causality Note: In protic solvents like Methanol, the thermodynamic equilibrium shifts slightly. While the C-Si bond is robust compared to O-Si bonds (TMS ethers)[3], the presence of trace acidic or basic impurities will catalyze protodesilylation, yielding 1-phenylbutan-1-one and methoxytrimethylsilane.
Visualizing Thermodynamic Pathways
Below is a logical mapping of the molecule's thermodynamic equilibrium and potential degradation pathways when exposed to different solvent environments.
Fig 1: Thermodynamic equilibrium and degradation pathways in organic solvents.
Self-Validating Experimental Protocols
To empirically determine the thermodynamic stability of 1-Phenyl-4-(trimethylsilyl)butan-1-one in your specific solvent matrix, utilize the following self-validating protocols.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Thermodynamics
This protocol determines the stability of the keto form and the energy barrier to degradation in aprotic environments.
Self-Validation Mechanism: The inclusion of mesitylene acts as an invariant internal standard. If the target molecule's integration decreases while mesitylene remains constant, degradation is occurring; if both decrease, solvent evaporation or instrument drift is the cause.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15.0 mg of 1-Phenyl-4-(trimethylsilyl)butan-1-one in 0.6 mL of anhydrous Toluene-
d8
.
Internal Standard: Add exactly 1.0
μ
L of Mesitylene (internal quantitative standard) and 0.05% v/v Tetramethylsilane (TMS) for chemical shift reference.
Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. Integrate the mesitylene aromatic protons (6.79 ppm) and set the value to 3.00. Integrate the target molecule's TMS protons (~0.0 ppm) and the
α
-carbonyl protons (~2.9 ppm).
Thermal Stress: Ramp the probe temperature to 353 K (80°C) in 10 K increments, allowing 5 minutes of equilibration per step.
Data Analysis: Monitor for the appearance of enol-vinyl protons (~5.5 ppm) or desilylation products. Calculate the equilibrium constant (
Keq
) for any observed degradation based on the ratio of the new peaks to the invariant mesitylene standard.
This protocol quantifies the pseudo-first-order rate constant (
kobs
) of protodesilylation in protic solvents.
Self-Validation Mechanism: A pre-injection "Spike-Recovery" control ensures that the primary degradant (1-phenylbutan-1-one) is not lost to column adsorption, proving that the mass balance of the system is closed.
Step-by-Step Methodology:
Matrix Preparation: Prepare a 1.0 mg/mL stock solution of the target compound in HPLC-grade Methanol.
Spike-Recovery Control: In a separate vial, spike 0.5 mg/mL of the expected degradant (1-phenylbutan-1-one) into the matrix. Run this control first to ensure 98-102% recovery on the C18 column.
Stress Induction: Add 0.1% Formic Acid to the primary stock solution to induce mild solvolytic stress. Incubate at 40°C.
Chromatographic Method:
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8
μ
m).
Mobile Phase: Gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) over 10 minutes.
Detection: UV at 254 nm (for the phenyl chromophore) and ESI-MS (Positive mode).
Kinetic Sampling: Inject 2
μ
L aliquots at
t=0,1,2,4,8,and 24
hours.
Calculation: Plot
ln([Ketone]t/[Ketone]0)
versus time. The slope of the linear regression yields
−kobs
, defining the exact thermodynamic half-life of the
γ
-silyl ketone in that specific solvent system.
References
Title: The
γ
-Silicon Effect. IV. The Solvolysis Mechanism of 3-(Aryldimethylsilyl)propyl p-Toluenesulfonates
Source: Bulletin of the Chemical Society of Japan (via ResearchGate)
URL: [Link]
Title: The cyclopropylcarbinyl route to gamma-silyl carbocations
Source: Beilstein Journal of Organic Chemistry (via University of Notre Dame)
URL: [Link]
Title: tert-Butyldimethylsilyl Ethers (Protective Groups in Organic Synthesis)
Source: Organic Chemistry Portal
URL: [Link]
Title: 1-Phenyl-4-(trimethylsilyl)-1-butanone — Chemical Substance Information
Source: NextSDS
URL: [Link]
A Technical Guide to 1-Phenyl-4-(trimethylsilyl)butan-1-one in Organosilicon Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Phenyl-4-(trimethylsilyl)butan-1-one, a versatile organosilicon building block. The doc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-4-(trimethylsilyl)butan-1-one, a versatile organosilicon building block. The document delves into its synthesis, spectroscopic characterization, and key applications in modern organic synthesis. Particular emphasis is placed on its role as a precursor in transformations such as conjugate additions and cyclization reactions, highlighting its utility in the construction of complex molecular architectures. This guide is intended to serve as a valuable resource for researchers in organosilicon chemistry and professionals in drug development, offering both foundational knowledge and practical insights into the application of this important reagent.
Introduction: The Strategic Value of γ-Silyl Ketones
Organosilicon compounds have become indispensable tools in contemporary organic synthesis, offering unique reactivity profiles and stability.[1] Among these, γ-silyl ketones, such as 1-Phenyl-4-(trimethylsilyl)butan-1-one, represent a class of substrates with significant synthetic potential. The presence of the silicon moiety at the γ-position offers a powerful handle for directing reactivity and enabling transformations that are otherwise challenging to achieve. The trimethylsilyl group can influence the steric and electronic properties of the molecule, stabilize intermediates, and serve as a latent hydroxyl group through oxidative cleavage, a cornerstone of silicon-based synthetic strategies. This guide will explore the synthesis, properties, and synthetic utility of 1-Phenyl-4-(trimethylsilyl)butan-1-one, a representative example of this valuable class of compounds.
Synthesis and Physicochemical Properties
Synthetic Routes
While a definitive, high-yielding synthesis of 1-Phenyl-4-(trimethylsilyl)butan-1-one is not extensively documented in readily available literature, plausible synthetic strategies can be extrapolated from the synthesis of analogous compounds. A logical and commonly employed approach involves the conjugate addition of a silyl nucleophile to an α,β-unsaturated ketone.
A potential synthetic pathway is the 1,4-conjugate addition of a trimethylsilylmethyl nucleophile to benzalacetone (4-phenyl-3-buten-2-one). This approach would directly establish the desired carbon skeleton with the trimethylsilyl group at the γ-position relative to the carbonyl. Organocuprates, such as lithium bis(trimethylsilylmethyl)cuprate, are often effective for such transformations.[2]
Alternatively, the synthesis could be envisioned through the acylation of a suitable organometallic reagent derived from 3-(trimethylsilyl)propyl bromide with benzoyl chloride or a related benzoyl electrophile.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic route via conjugate addition.
Physicochemical and Spectroscopic Data
Detailed experimental data for 1-Phenyl-4-(trimethylsilyl)butan-1-one is not widely published. However, based on its structure and data for related compounds, the following properties can be predicted.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group (a sharp singlet around 0 ppm), methylene protons adjacent to the silicon and carbonyl groups, and the aromatic protons of the phenyl ring.
¹³C NMR: The carbon NMR spectrum would display a resonance for the trimethylsilyl carbons near 0 ppm, signals for the aliphatic carbons, a carbonyl carbon resonance (typically >200 ppm), and aromatic carbon signals.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹. Other significant bands would include those for C-H stretching and Si-C vibrations.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 1-Phenyl-4-(trimethylsilyl)butan-1-one stems from the unique reactivity conferred by the γ-silyl group. This functionality can be exploited in a variety of transformations to construct complex molecular frameworks.
Conjugate Addition Reactions
While the target molecule itself is a product of conjugate addition, its derivatives can serve as substrates for further conjugate additions. For instance, dehydrogenation to the corresponding α,β-unsaturated ketone, 1-phenyl-4-(trimethylsilyl)but-2-en-1-one, would create a Michael acceptor. Nucleophilic attack at the β-position of this enone would be sterically influenced by the γ-trimethylsilyl group, potentially leading to diastereoselective bond formation.[2][4][5]
Diagram of Conjugate Addition to a Derivative:
Caption: Diastereoselective conjugate addition.
Cyclization Reactions
The γ-silyl ketone moiety is a versatile precursor for various cyclization strategies.
In the presence of a Lewis acid, the carbonyl group can be activated towards intramolecular attack by a nucleophilic portion of the molecule or an external nucleophile. The trimethylsilyl group can stabilize a developing positive charge at the β-position (the β-silicon effect), facilitating cyclization reactions. For example, conversion of the ketone to a silyl enol ether followed by Lewis acid promotion could trigger a Nazarov-type cyclization if an appropriate unsaturation is present.[6]
Aromatic ketones are known to undergo a variety of photochemical reactions.[7][8] For instance, butyrophenone, the non-silylated analog of the title compound, undergoes Norrish Type II reaction and Yang cyclization.[8] It is plausible that 1-Phenyl-4-(trimethylsilyl)butan-1-one could undergo similar intramolecular hydrogen abstraction from the γ-position, leading to the formation of a 1,4-biradical. This intermediate could then cyclize to form a silyl-substituted cyclobutanol or fragment. The presence of the silyl group may influence the efficiency and outcome of these photochemical pathways.[9]
Photochemical Reaction Pathway:
Caption: Potential photochemical transformations.
Asymmetric Synthesis
The carbonyl group of 1-Phenyl-4-(trimethylsilyl)butan-1-one provides a handle for introducing chirality. Asymmetric reduction of the ketone, using chiral catalysts or reagents, would afford the corresponding chiral alcohol, 1-phenyl-4-(trimethylsilyl)butan-1-ol, with high enantiomeric excess. This chiral silylated alcohol could then be used in subsequent stereoselective transformations where the silyl group can act as a directing group or be converted to other functionalities.
Experimental Protocols (Hypothetical)
Given the lack of specific published procedures for 1-Phenyl-4-(trimethylsilyl)butan-1-one, the following protocols are provided as illustrative examples based on established methodologies for similar transformations.
Synthesis of 1-Phenyl-4-(trimethylsilyl)butan-1-one via Conjugate Addition
Materials:
Benzalacetone
(Trimethylsilylmethyl)lithium
Copper(I) iodide
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Procedure:
To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C under an inert atmosphere, is added a solution of (trimethylsilylmethyl)lithium dropwise.
The resulting solution is stirred at -78 °C for 30 minutes to form the lithium (trimethylsilylmethyl)cuprate reagent.
A solution of benzalacetone in anhydrous diethyl ether is added dropwise to the cuprate solution at -78 °C.
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
The aqueous layer is extracted with diethyl ether.
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford 1-Phenyl-4-(trimethylsilyl)butan-1-one.
Asymmetric Reduction to 1-Phenyl-4-(trimethylsilyl)butan-1-ol
Materials:
1-Phenyl-4-(trimethylsilyl)butan-1-one
(R)-2-Methyl-CBS-oxazaborolidine
Borane-dimethyl sulfide complex (BMS)
Anhydrous tetrahydrofuran (THF)
Procedure:
To a solution of (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF at room temperature under an inert atmosphere, is added borane-dimethyl sulfide complex dropwise.
The mixture is stirred for 15 minutes.
A solution of 1-Phenyl-4-(trimethylsilyl)butan-1-one in anhydrous THF is added dropwise to the catalyst solution at room temperature.
The reaction is stirred at room temperature and monitored by TLC until completion.
The reaction is carefully quenched by the slow addition of methanol.
The solvent is removed under reduced pressure.
The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
The enantiomeric excess of the resulting 1-phenyl-4-(trimethylsilyl)butan-1-ol is determined by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Conclusion
1-Phenyl-4-(trimethylsilyl)butan-1-one is a valuable synthetic intermediate with significant potential in organosilicon chemistry. Its synthesis, while not extensively detailed, can be achieved through established methodologies such as conjugate addition. The strategic placement of the trimethylsilyl group offers a versatile handle for a range of transformations, including diastereoselective additions, Lewis acid-mediated and photochemical cyclizations, and the introduction of chirality. Further exploration of the reactivity of this and related γ-silyl ketones will undoubtedly lead to the development of novel and efficient synthetic routes to complex target molecules of interest to the pharmaceutical and materials science industries.
References
(Please note: As specific literature on 1-Phenyl-4-(trimethylsilyl)butan-1-one is sparse, this reference list includes sources for related compounds and general methodologies.)
Taylor & Francis Online. (2016, May 23). Preparation of silyl-protected γ-hydroxylated α,β-unsaturated acetylenic ketones and their reactions with some nucleophiles. Retrieved from [Link]
PMC. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
Taylor & Francis Online. (2016, May 23). Preparation of silyl-protected γ-hydroxylated α,β-unsaturated acetylenic ketones and their reactions with some nucleophiles: Synthetic Communications. Retrieved from [Link]
PMC. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]
ACS Publications. (1998). Determination of the Nucleophilicities of Silyl and Alkyl Enol Ethers. Retrieved from [Link]
Beilstein Journals. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
Organic Syntheses. (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]
Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]
ACS Publications. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). Retrieved from [Link]
YouTube. (2025, March 19). Photochemical named reactions part 1. Retrieved from [Link]
NextSDS. 1-Phenyl-4-(trimethylsilyl)-1-butanone — Chemical Substance Information. Retrieved from [Link]
Wikipedia. Nucleophilic conjugate addition. Retrieved from [Link]
PMC. (2017, May 6). Lewis acid-promoted cascade reaction for the synthesis of Michael acceptors and its application in a dimerization reaction. Retrieved from [Link]
Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]
PubMed. (2011, April 6). Exploration of photochemical reactions of N-trimethylsilylmethyl-substituted uracil, pyridone, and pyrrolidone derivatives. Retrieved from [Link]
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
MDPI. (2025, December 31). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. Retrieved from [Link]
HETEROCYCLES. (2007, May 8). ON THE PHOTOREACTION OF SOME 1,2,4-OXADIAZOLES IN THE PRESENCE OF 2,3-DIMETHYL-2-BUTENE. SYNTHESIS OF N-IMIDOYL-AZIRIDINES. Retrieved from [Link]
PMC. (2017, May 6). Lewis acid-promoted cascade reaction for the synthesis of Michael acceptors and its application in a dimerization reaction. Retrieved from [Link]
Science and Education Publishing. (2021, November 28). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. Retrieved from [Link]
NextSDS. 1-Phenyl-4-trimethylsilyl-1-butanol — Chemical Substance Information. Retrieved from [Link]
NIST. (2011, December 15). Spectroscopic Characterization of Structural Isomers of Naphthalene: 1-Phenyl-1-butyn-3-ene. Retrieved from [Link]
MDPI. (2026, March 6). Conformational Polymorphism of 4,7-Bis(4-(trimethylsilyl)phenyl)-2,1,3-benzothiadiazole Crystals. Retrieved from [Link]
ResearchGate. (2025, October 16). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]
Vibrational Fingerprinting of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Spectroscopic Whitepaper
Executive Summary The structural characterization of complex organic molecules requires a rigorous understanding of how distinct functional groups interact to produce unique vibrational signatures. 1-Phenyl-4-(trimethyls...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization of complex organic molecules requires a rigorous understanding of how distinct functional groups interact to produce unique vibrational signatures. 1-Phenyl-4-(trimethylsilyl)butan-1-one is a highly functionalized molecule featuring an aromatic ring, a conjugated ketone, an aliphatic spacer, and a heavy organosilicon terminus. This whitepaper provides an in-depth mechanistic analysis of its Infrared (IR) spectroscopy absorption bands. Designed for researchers and drug development professionals, this guide deconstructs the causality behind the molecule's spectral features and establishes a self-validating experimental protocol for high-resolution Fourier Transform Infrared (FTIR) characterization.
Structural Deconstruction and Vibrational Causality
To accurately interpret the IR spectrum of 1-Phenyl-4-(trimethylsilyl)butan-1-one, we must analyze the molecule as a system of interacting quantum mechanical oscillators. The vibrational frequency (
ν
) of any bond is governed by Hooke’s Law (
ν=2πc1μk
), where
k
is the force constant and
μ
is the reduced mass of the bonded atoms.
The Conjugated Aryl Ketone System
The carbonyl (C=O) stretching vibration is typically the most prominent feature in an IR spectrum due to the large change in dipole moment during the vibration. In a standard saturated aliphatic ketone, this stretch occurs at ~1715 cm⁻¹. However, in 1-Phenyl-4-(trimethylsilyl)butan-1-one, the carbonyl carbon is bonded directly to a phenyl ring.
This architecture allows the
π
-electrons of the aromatic system to delocalize into the
π∗
antibonding orbital of the carbonyl group. This phenomenon, known as1[1]. As a result, the C=O stretch for this molecule manifests sharply at ~1684–1686 cm⁻¹[2]. Furthermore, the2[2].
The Trimethylsilyl (TMS) Terminus
The organosilicon tail introduces highly specific vibrational signatures. Silicon is significantly heavier and less electronegative than carbon, leading to longer, more polarizable bonds. The increased reduced mass (
μ
) shifts these vibrations into the fingerprint region.
The3[3]. This extreme intensity is driven by the massive dipole moment change during the vibration. Additionally, the3[3].
Aromatic and Aliphatic Frameworks
The molecule contains both an aromatic ring and an aliphatic butyl chain, creating a distinct bifurcation in the C-H stretching region. The4[4]. The sp² hybridized carbons of the phenyl ring produce weak-to-medium stretches above 3000 cm⁻¹ (e.g., 3020 cm⁻¹), while the sp³ hybridized carbons of the aliphatic chain and TMS group produce strong stretches below 3000 cm⁻¹ (2950–2850 cm⁻¹). Because the phenyl ring is monosubstituted, it exhibits two highly diagnostic out-of-plane (OOP) C-H bending vibrations at ~760 cm⁻¹ and ~690 cm⁻¹, caused by the synchronous sweeping motion of the five adjacent ring protons.
Quantitative Spectral Assignments
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Causality / Notes
Conjugated Ketone
C=O Stretch
~1685
Strong
Conjugation with phenyl ring lowers force constant[1].
Trimethylsilyl (TMS)
Symmetric CH₃ Deformation
~1250
Strong
"Umbrella" mode of methyls on heavy silicon atom[3].
Higher force constant of sp² hybridized carbon[4].
Aliphatic C-H
C-H Stretch
<3000 (2950-2850)
Strong
sp³ hybridized carbon of the butyl chain and TMS[4].
Aryl Ketone Framework
C-C-C Stretch
~1266
Medium
Dipole moment induced by adjacent carbonyl oxygen[2].
High-Resolution ATR-FTIR Experimental Protocol
To ensure data integrity, the following step-by-step methodology utilizes a self-validating Attenuated Total Reflectance (ATR) FTIR framework.
Phase 1: System Suitability & Calibration (Self-Validation Step)
Detector Stabilization: Cool the MCT (Mercury Cadmium Telluride) detector with liquid nitrogen for 30 minutes prior to analysis to minimize thermal noise.
Calibration Verification: Run a standard 1.5 mil polystyrene film. Validate that the characteristic peak at 1601.2 cm⁻¹ is within ±0.5 cm⁻¹ of the expected value. Causality: This confirms the interferometer's laser frequency accuracy before any sample is processed.
Phase 2: Background Acquisition
3. Purge Protocol: Purge the sample compartment with dry, CO₂-free nitrogen for 5 minutes. Causality: This eliminates atmospheric interference, specifically the H₂O vibrational-rotational bands (3900–3400 cm⁻¹) and the CO₂ asymmetric stretch (2350 cm⁻¹), preventing them from masking critical analyte peaks.
4. Blank Scan: Collect a background spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹) on a clean, dry Diamond ATR crystal.
Phase 3: Sample Analysis
5. Application: Deposit 1–2 microliters of neat 1-Phenyl-4-(trimethylsilyl)butan-1-one directly onto the ATR crystal. Ensure complete coverage of the active sensing area without introducing air bubbles.
6. Data Acquisition: Collect the sample spectrum using identical parameters (64 scans, 4 cm⁻¹ resolution). Causality: The co-addition of 64 scans increases the signal-to-noise ratio (SNR) by a factor of 8 (
64
), ensuring that weak overtone bands remain distinguishable from baseline noise.
Phase 4: Post-Processing & Quality Control
7. ATR Correction: Apply an ATR correction algorithm. Causality: ATR penetration depth (
dp
) is wavelength-dependent. Without correction, lower wavenumber bands (e.g., the 840 cm⁻¹ Si-C stretch) will appear artificially intensified compared to a standard transmission spectrum.
8. Linearity Check: Verify that the maximum absorbance of the strongest band (the C=O stretch at ~1685 cm⁻¹) falls between 0.2 and 0.8 Absorbance Units (AU). Causality: Values >1.0 AU may suffer from detector non-linearity, requiring sample dilution or a change in the ATR crystal angle.
Diagnostic Workflow
Diagnostic workflow for verifying 1-Phenyl-4-(trimethylsilyl)butan-1-one via FTIR spectroscopy.
Conclusion
The IR spectrum of 1-Phenyl-4-(trimethylsilyl)butan-1-one is a textbook example of how adjacent structural motifs modulate vibrational frequencies. The conjugation of the ketone with the phenyl ring predictably lowers the C=O stretching frequency, while the heavy, polarizable nature of the trimethylsilyl group dominates the fingerprint region. By employing a self-validating, high-resolution ATR-FTIR protocol, analytical scientists can confidently utilize these specific absorption bands for rigorous structural verification and quality control in synthetic and pharmaceutical pipelines.
References
[3]Title: IR Spectrum of Trimethyl(phenyl)silane. | Download Scientific Diagram
Source: ResearchGate
URL:3
[1]Title: The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds
Source: Spectroscopy Online
URL:1
[2]Title: INFRARED SPECTROSCOPY
Source: St. Paul's Cathedral Mission College
URL:2
[4]Title: The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene
Source: ResearchGate
URL:4
The Strategic Utility of 1-Phenyl-4-(trimethylsilyl)butan-1-one in the Synthesis of Tetralone Scaffolds: An Application and Protocol Guide
Introduction: Unveiling the Potential of a Versatile Precursor In the landscape of medicinal chemistry and total synthesis, the tetralone framework represents a privileged scaffold, forming the core of numerous biologica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and total synthesis, the tetralone framework represents a privileged scaffold, forming the core of numerous biologically active natural products and pharmaceutical agents. The efficient construction of this bicyclic ketone has been a subject of considerable research interest. This application note details the utility of 1-Phenyl-4-(trimethylsilyl)butan-1-one as a strategic precursor for the synthesis of α-tetralone derivatives. The presence of a terminal trimethylsilyl group offers unique opportunities for regioselective cyclization and functionalization, making this precursor a valuable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the underlying chemical principles and a detailed protocol for its application in a key synthetic transformation.
Mechanistic Insights: The Silyl-Mediated Intramolecular Friedel-Crafts Acylation
The conversion of 1-Phenyl-4-(trimethylsilyl)butan-1-one to a tetralone is conceptually rooted in the classic intramolecular Friedel-Crafts acylation .[1][2] In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic acylium ion generated from the ketone moiety under the influence of a Lewis or Brønsted acid. The presence of the trimethylsilyl group at the γ-position to the carbonyl can influence the reaction in several ways. While not directly participating in the bond-forming event in a classic Friedel-Crafts acylation, its electronic and steric properties can impact the stability of intermediates and the regioselectivity of the cyclization.
The generally accepted mechanism for intramolecular Friedel-Crafts acylation involves the following key steps:
Activation of the Carbonyl: A Lewis acid (e.g., AlCl₃, TiCl₄) or a strong Brønsted acid (e.g., polyphosphoric acid) coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Formation of the Acylium Ion: In some cases, particularly with acyl chlorides, a discrete acylium ion is formed. With ketones, the activated carbonyl complex itself may be the active electrophile.
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich phenyl group attacks the electrophilic carbonyl carbon, leading to the formation of a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).
Rearomatization: A proton is eliminated from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the benzene ring and yielding the tetralone product.
The trimethylsilyl group in 1-Phenyl-4-(trimethylsilyl)butan-1-one is expected to be cleaved under the strongly acidic conditions of the Friedel-Crafts reaction, likely during workup or even during the cyclization itself. However, its presence in the starting material can be advantageous in the precursor's synthesis and purification.
Experimental Protocol: Synthesis of α-Tetralone via Intramolecular Cyclization
This protocol provides a detailed methodology for the intramolecular Friedel-Crafts cyclization of 1-Phenyl-4-(trimethylsilyl)butan-1-one to yield α-tetralone. The procedure is based on established methods for the synthesis of tetralones from similar γ-arylbutyric acid derivatives.[3][4]
Materials and Reagents:
1-Phenyl-4-(trimethylsilyl)butan-1-one
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Concentrated Hydrochloric Acid (HCl)
Crushed Ice
Toluene
20% Potassium Hydroxide (KOH) solution
Saturated Sodium Chloride (NaCl) solution (brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Distillation apparatus
Step-by-Step Procedure:
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet, add 1-Phenyl-4-(trimethylsilyl)butan-1-one (e.g., 10 mmol, 1.0 eq).
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the solution under a nitrogen atmosphere until the starting material is fully dissolved.
Lewis Acid Addition: Cool the solution in an ice bath to 0 °C. Carefully and portion-wise add anhydrous aluminum chloride (e.g., 15 mmol, 1.5 eq) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.
Reaction Progression: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Reaction Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
Washing: Combine the organic layers and wash successively with water (100 mL), 20% potassium hydroxide solution (100 mL) to remove any acidic impurities, and finally with brine (100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to afford the pure α-tetralone.
Data Presentation: Reaction Parameters and Expected Outcome
Parameter
Value/Condition
Rationale
Starting Material
1-Phenyl-4-(trimethylsilyl)butan-1-one
Precursor containing the necessary aryl and keto-alkyl chain.
Lewis Acid
Anhydrous Aluminum Chloride (AlCl₃)
Potent Lewis acid for activating the ketone for intramolecular acylation.[3]
Solvent
Anhydrous Dichloromethane (DCM)
Inert solvent that effectively dissolves the reactants and is stable to the reaction conditions.
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermic addition of AlCl₃, followed by reaction at ambient temperature for a convenient rate.
Reaction Time
2-4 hours
Typically sufficient for completion, but should be monitored by TLC.
Workup
Acidic aqueous quench
Decomposes the aluminum complexes and facilitates separation.
Expected Product
α-Tetralone
The product of a 6-endo-trig intramolecular Friedel-Crafts cyclization.
Expected Yield
85-95%
Based on analogous cyclizations of similar substrates.[3]
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of α-tetralone.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the intramolecular cyclization.
Conclusion
1-Phenyl-4-(trimethylsilyl)butan-1-one serves as a highly effective and versatile precursor for the synthesis of α-tetralones. The intramolecular Friedel-Crafts acylation protocol detailed herein provides a robust and high-yielding method for accessing this important structural motif. The strategic placement of the trimethylsilyl group, while not directly involved in the key bond-forming step of this specific transformation, highlights the broader utility of silyl-functionalized building blocks in organic synthesis. This application note provides a solid foundation for researchers to explore the use of this and related silyl-containing precursors in the development of novel synthetic methodologies and the construction of complex molecular architectures for drug discovery and development.
Catalytic Asymmetric Reduction of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Process Chemist’s Guide
Modern drug development frequently relies on the strategic incorporation of organosilicon moieties to modulate lipophilicity, improve metabolic stability, and explore novel chemical space. The reduction of 1-phenyl-4-(tr...
Author: BenchChem Technical Support Team. Date: April 2026
Modern drug development frequently relies on the strategic incorporation of organosilicon moieties to modulate lipophilicity, improve metabolic stability, and explore novel chemical space. The reduction of 1-phenyl-4-(trimethylsilyl)butan-1-one (CAS: 17337-21-2)[1] to its corresponding chiral alcohol, 1-phenyl-4-(trimethylsilyl)butan-1-ol (CAS: 80496-45-3)[2], presents a unique synthetic challenge. While the reactive center is a standard aryl alkyl ketone, the remote steric bulk of the terminal trimethylsilyl (TMS) group requires a highly organized transition state to ensure absolute enantiofacial discrimination.
This application note details the causality, mechanistic rationale, and self-validating protocols for achieving >99% conversion and >97% enantiomeric excess (ee) using Noyori Asymmetric Transfer Hydrogenation (ATH).
Mechanistic Causality: Why Noyori ATH?
When reducing bulky aryl alkyl ketones, traditional borane-mediated Corey-Bakshi-Shibata (CBS) reductions can suffer from moisture sensitivity and require stoichiometric chiral auxiliaries. In contrast, the Noyori ATH utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst provides a robust, highly scalable alternative that operates via a metal-ligand bifunctional mechanism[3].
The Causality of Reagent Selection
Catalyst Choice : The RuCl(p-cymene)[(R,R)-TsDPEN] complex creates a highly specific chiral pocket. The spatial arrangement of the phenyl rings on the DPEN backbone and the p-cymene "roof" forces the bulky phenyl group of the ketone into the open quadrant of the catalyst. The aliphatic chain—despite the terminal TMS group—occupies the more restricted quadrant. This strict steric governance leads to exclusive re-face or si-face attack, consistently delivering >97% ee[3]. Furthermore, the p-cymene aromatic ligand plays a critical role in stabilizing the transition state during the transfer process[4].
Hydride Source (FA/TEA vs. Isopropanol) : While isopropanol is a common hydrogen donor, it operates under thermodynamic equilibrium, which can lead to reverse oxidation (Oppenauer oxidation) and degradation of ee over time. By utilizing a Formic Acid/Triethylamine (FA/TEA) azeotrope, the reduction becomes strictly irreversible. The extrusion of CO₂ gas drives the reaction forward, locking in the kinetic enantioselectivity and ensuring quantitative yields.
Catalytic Cycle Visualization
Catalytic cycle of Noyori Asymmetric Transfer Hydrogenation via metal-ligand bifunctional mechanism.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . The continuous evolution of CO₂ serves as a real-time, visual kinetic indicator. When bubbling ceases, the reaction has reached its maximum conversion threshold, eliminating the guesswork from reaction timing.
Solvent : Ethyl Acetate (EtOAc) (10 mL) - Optional, used to reduce viscosity.
Step-by-Step Methodology
Step 1: Azeotrope Preparation (Exothermic)
Charge a dry, nitrogen-flushed flask with Triethylamine (1.40 mL, 10.0 mmol).
Cool the flask to 0 °C using an ice bath.
Dropwise, add Formic Acid (>98% purity, 0.95 mL, 25.0 mmol) under vigorous stirring.
Field Insight: Always add the acid to the base to control the exotherm. This 5:2 ratio is critical; deviations will alter the pH, potentially protonating the TsDPEN ligand and deactivating the catalyst.
Step 2: Substrate & Catalyst Activation
In a separate 50 mL Schlenk flask under inert atmosphere, dissolve 1-phenyl-4-(trimethylsilyl)butan-1-one (2.20 g) in 10 mL of anhydrous EtOAc.
Add the prepared FA/TEA azeotrope to the substrate solution.
Introduce the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (31.8 mg) in one portion. The solution will typically adopt a deep orange/red hue, indicating the formation of the active 16-electron Ru-amido species.
Step 3: Reaction Execution & Visual Validation
Warm the reaction mixture to 40 °C.
Observe the reaction: steady effervescence (CO₂ gas) will begin. This validates that the hydride transfer cycle is active.
Maintain stirring at 40 °C for 8–12 hours. The reaction is complete when gas evolution completely ceases.
Safety Quench : Slowly add 1M aqueous HCl (15 mL) or Methanesulfonic Acid (MSA) to the mixture.
Causality: Formic acid can slowly decompose into hazardous H₂ gas under ambient conditions. Acidifying the mixture protonates the diamine ligand, deactivating the Ruthenium catalyst and preventing dangerous hydrogen gas accumulation during downstream processing[5].
Extract the aqueous layer with MTBE (2 x 20 mL).
Wash the combined organic layers with saturated NaHCO₃, followed by brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-phenyl-4-(trimethylsilyl)butan-1-ol.
Quantitative Process Metrics
The following table summarizes the expected analytical data and process metrics for this specific transformation.
Parameter
Metric / Value
Process Rationale
Substrate-to-Catalyst Ratio (S/C)
200:1 (0.5 mol%)
Provides an optimal balance between reaction velocity and precious metal costs.
Reaction Temperature
40 °C
Accelerates the rate-determining hydride transfer step without compromising the stability of the transition state.
Conversion Time
8 – 12 Hours
Validated visually by the cessation of CO₂ evolution.
Isolated Yield
> 98%
The irreversible nature of the FA/TEA system drives the reaction to quantitative completion.
Enantiomeric Excess (ee)
> 97% (R)-enantiomer
Governed by the strict steric environment of the (R,R)-TsDPEN chiral pocket[3].
Safety Intervention
Acidic Quench (MSA / HCl)
Instantly halts the catalytic cycle, preventing delayed H₂ pressure buildup in waste streams[5].
Analytical Validation
To confirm the enantiomeric purity of the synthesized 1-phenyl-4-(trimethylsilyl)butan-1-ol, Chiral High-Performance Liquid Chromatography (HPLC) is required.
Stationary Phase : Chiralcel OD-H or Chiralpak AD-H column.
Mobile Phase : Hexane / Isopropanol (typically 95:5 to 98:2).
Detection : UV at 210 nm and 254 nm.
Note: The bulky TMS group increases the retention time compared to standard aryl alkyl alcohols; ensure a sufficient run time (typically 20-30 minutes) to observe baseline resolution between the (R) and (S) enantiomers.
References
1-Phenyl-4-(trimethylsilyl)-1-butanone — Chemical Substance Information , NextSDS,[Link]
Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen , Organic Process Research & Development - ACS Publications,[Link]
The role of the aromatic ligand in the asymmetric transfer hydrogenation of the CN bond on Noyori's chiral Ru catalysts , ResearchGate,[Link]
Grignard reagent addition protocols for 1-Phenyl-4-(trimethylsilyl)butan-1-one
Application Note: Advanced Grignard Addition Protocols for 1-Phenyl-4-(trimethylsilyl)butan-1-one Substrate Profiling & Mechanistic Challenges The synthesis of complex tertiary alcohols from functionalized ketones is a c...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Grignard Addition Protocols for 1-Phenyl-4-(trimethylsilyl)butan-1-one
Substrate Profiling & Mechanistic Challenges
The synthesis of complex tertiary alcohols from functionalized ketones is a cornerstone of modern drug development and materials science. 1-Phenyl-4-(trimethylsilyl)butan-1-one represents a unique synthetic challenge. Structurally, it is an enolizable alkyl phenyl ketone paired with a lipophilic, sterically demanding 4-(trimethylsilyl) tail.
When subjected to standard Grignard reagents (
RMgX
), the inherent basicity of the organomagnesium species often outcompetes its nucleophilicity. This mechanistic divergence leads to two primary failure modes:
Enolization : The Grignard reagent acts as a base, abstracting an acidic
α
-proton to form a magnesium enolate. Upon aqueous workup, the enolate reprotonates, returning unreacted starting material[1].
β
-Hydride Reduction : When utilizing bulky Grignard reagents possessing
β
-hydrogens (e.g., isopropylmagnesium chloride), a six-membered cyclic transition state facilitates hydride transfer. This reduces the ketone to a secondary alcohol rather than forming the desired carbon-carbon bond.
To overcome these causal barriers, the electrophilicity of the carbonyl carbon must be artificially enhanced, or the nucleophile must be modified to reduce its basicity. The introduction of soluble inorganic additives, such as Lanthanum(III) chloride bis(lithium chloride) complex (
LaCl3⋅2LiCl
), fundamentally alters the transition state. The lanthanide salt coordinates to the carbonyl oxygen, suppressing the basicity of the organometallic species and driving the reaction exclusively toward 1,2-addition[2]. Alternatively, magnesium ate complexes can be employed to selectively boost alkylation over enolization[3].
Reaction Pathway Visualization
Reaction pathways for Grignard addition to 1-Phenyl-4-(trimethylsilyl)butan-1-one.
Experimental Methodologies
The following protocols are designed as self-validating workflows. In-process controls (IPCs) are embedded to ensure the reaction trajectory is monitored and confirmed prior to the final quench.
Protocol A: Standard Schlenk-Line Addition (For Non-Bulky Reagents e.g., MeMgBr)
Causality: Methylmagnesium bromide lacks
β
-hydrogens and is highly nucleophilic. Standard conditions are viable if the temperature is strictly controlled to kinetically suppress
α
-deprotonation.
Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Thermal Control : Submerge the flask in a dry ice/acetone bath to reach -78 °C. Rationale: Cryogenic temperatures kinetically favor 1,2-addition over enolization.
Addition : Dropwise add MeMgBr (1.2 mmol, 0.4 mL of a 3.0 M solution in Et2O) over 10 minutes.
Self-Validation (IPC 1) : After 1 hour at -78 °C, withdraw a 10 µL aliquot, quench in 100 µL sat. aqueous
NH4Cl
, and extract with 100 µL EtOAc. Analyze via TLC (Hexanes/EtOAc 9:1). The starting material spot (
Rf≈0.6
) should be fully consumed, replaced by a more polar product spot (
Rf≈0.3
).
Quench : If IPC 1 confirms conversion, add 2.0 mL of saturated aqueous
NH4Cl
directly at -78 °C. Rationale: A mild acidic quench prevents the cleavage of the remote TMS group.
Isolation : Extract with EtOAc (3 x 10 mL), dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Causality: Isopropylmagnesium chloride is highly basic and prone to
β
-hydride transfer. The addition of
LaCl3⋅2LiCl
prevents enolization and reduction by forming a highly reactive, less basic organolanthanum intermediate[2].
Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.
Catalyst Loading : Add
LaCl3⋅2LiCl
(1.1 mmol, 1.83 mL of a 0.6 M solution in THF).
Pre-Complexation : Add 1-Phenyl-4-(trimethylsilyl)butan-1-one (1.0 mmol, 220 mg). Stir at room temperature for 1 hour. Self-Validation: The solution will exhibit a slight color change or mild turbidity, indicating successful Lewis acid-carbonyl coordination.
Thermal Control : Cool the mixture to 0 °C using an ice-water bath.
Addition : Dropwise add iPrMgCl (1.2 mmol, 0.6 mL of a 2.0 M solution in THF).
Self-Validation (IPC 2) : Stir for 2 hours at 0 °C. Perform GC-MS analysis on a micro-aliquot. The chromatogram should show <5% of the secondary alcohol (reduction byproduct) and >90% of the target tertiary alcohol.
Quench & Isolation : Quench with 2.0 mL sat. aqueous
NH4Cl
. Filter the resulting lanthanum salts through a short pad of Celite. Extract the filtrate with EtOAc, dry over
MgSO4
, and concentrate.
Quantitative Data Summary
The table below summarizes the expected outcomes based on the chosen protocol and Grignard reagent, highlighting the critical role of Lewis acid additives in complex additions.
Application Note: Intramolecular Peterson Olefination of 1-Phenyl-4-(trimethylsilyl)butan-1-one for the Synthesis of Strained Cyclobutenes
Introduction & Scope The synthesis of strained four-membered carbocycles, particularly cyclobutenes, remains a highly valuable pursuit in modern organic chemistry due to their prevalence in bioactive natural products and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
The synthesis of strained four-membered carbocycles, particularly cyclobutenes, remains a highly valuable pursuit in modern organic chemistry due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates[1]. While [2+2] cycloadditions are the traditional route to these motifs, they often suffer from poor regioselectivity or require harsh photochemical conditions.
The intramolecular Peterson olefination offers a powerful, stereospecific, and thermodynamically driven alternative for constructing complex ring systems, a strategy successfully employed in the divergent synthesis of complex monoterpenoid indole alkaloids like arboridinine[2]. This application note details the mechanistic rationale and experimental protocols for using 1-phenyl-4-(trimethylsilyl)butan-1-one as a model substrate to synthesize 1-phenylcyclobutene . The resulting strained trisubstituted alkenes are highly reactive and serve as excellent substrates for downstream functionalization, such as diastereo- and enantioselective CuH-catalyzed hydroaminations[3].
Mechanistic Causality & The Curtin-Hammett Paradigm
The transformation of 1-phenyl-4-(trimethylsilyl)butan-1-one into 1-phenylcyclobutene is a masterclass in exploiting the Curtin-Hammett principle. The substrate possesses two distinct sites for deprotonation:
The C2 Position: Alpha to the carbonyl, these protons are highly acidic. Deprotonation here is kinetically favored.
The C4 Position: Alpha to the trimethylsilyl (TMS) group, these protons are significantly less acidic.
Why does the reaction proceed to the cyclobutene?
When treated with a strong, non-nucleophilic base complex (e.g., sec-BuLi/TMEDA), the system initially forms a mixture of the C2 enolate and the C4
α
-silyl carbanion. However, the C2 enolate cannot undergo a productive intramolecular reaction (attacking its own carbonyl to form a highly strained, impossible three-membered transition state). Thus, C2 enolization is a reversible, unproductive pathway .
Conversely, the C4
α
-silyl carbanion, once formed, rapidly undergoes an irreversible intramolecular nucleophilic addition to the C1 carbonyl. This forms a
β
-silyl alkoxide intermediate (1-phenyl-4-(trimethylsilyl)cyclobutan-1-ol). Under the strongly basic reaction conditions, this intermediate spontaneously undergoes a concerted syn-periplanar elimination via an oxasilacyclobutane transition state, expelling trimethylsilanolate to yield the target cyclobutene.
Figure 1: Mechanistic pathway illustrating the Curtin-Hammett equilibrium.
Reaction Optimization Data
To achieve high yields, the choice of base and temperature profile is critical. The base must be strong enough to deprotonate the C4 position but sterically hindered enough to avoid direct nucleophilic attack on the ketone. Furthermore, additives like TMEDA are required to break down alkyllithium aggregates, increasing their kinetic basicity.
Table 1: Optimization of Base and Temperature for Cyclization
Entry
Base (Equiv)
Solvent
Temp Profile
Time
Yield (%)
Mechanistic Observation
1
NaH (1.2)
THF
0 °C to 25 °C
12 h
<5%
Poor deprotonation at C4; mostly unreacted starting material.
Experimental Protocol: Synthesis of 1-Phenylcyclobutene
This protocol describes a self-validating system. The visual color changes during the addition of the base serve as an internal indicator of successful carbanion generation, while the controlled temperature ramp ensures the separation of the deprotonation event from the cyclization/elimination event.
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 mmol, distilled over CaH₂)
Anhydrous Tetrahydrofuran (THF) (10 mL)
Saturated aqueous NH₄Cl solution
Step-by-Step Methodology:
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 10 mL of anhydrous THF and 1.1 mmol of TMEDA to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.
Base Activation: Dropwise add sec-BuLi (1.1 mmol) to the THF/TMEDA solution. Stir for 15 minutes at -78 °C. Causality: This pre-mixing breaks down the sec-BuLi hexamers into highly reactive monomers, essential for the challenging C4 deprotonation.
Substrate Addition: Dissolve 1.0 mmol of 1-phenyl-4-(trimethylsilyl)butan-1-one in 2 mL of anhydrous THF. Add this solution dropwise over 10 minutes down the side of the cooled flask.
Validation Check: The solution will transition to a deep yellow/orange color, indicating the successful formation of the
α
-silyl carbanion.
Cyclization & Elimination: Maintain the reaction at -78 °C for 30 minutes to ensure complete metalation. Remove the dry ice bath and allow the reaction to slowly warm to 25 °C over 1.5 hours.
Causality: Warming provides the necessary thermal energy to overcome the strain of forming the four-membered ring, triggering the irreversible intramolecular attack and subsequent syn-elimination of the silanolate.
Quench: Once the reaction reaches room temperature (and TLC indicates complete consumption of the starting material), quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl.
Workup: Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (careful: 1-phenylcyclobutene is somewhat volatile).
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 98:2 hexanes/ethyl acetate) to afford 1-phenylcyclobutene as a colorless oil.
Figure 2: Step-by-step experimental workflow for the intramolecular Peterson olefination.
References
Divergent Synthesis of Kopsia and Structurally Related Monoterpenoid Indole Alkaloids: A Non-biomimetic Strategy
Accounts of Chemical Research - ACS Publications
URL:[Link][2]
Synthesis and Transformation of Bis(silyl)-Substituted Conjugated Vinylallene Compounds
Organic Letters - ACS Publications
URL:[Link][1]
Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes
MIT Open Access Articles
URL:[Link][3]
Application Note: Protocols for Functionalizing 1-Phenyl-4-(trimethylsilyl)butan-1-one Derivatives
Introduction 1-Phenyl-4-(trimethylsilyl)butan-1-one is a highly versatile γ -silyl ketone building block utilized in advanced organic synthesis and drug development[1]. The strategic placement of the γ -trimethylsilyl (T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
1-Phenyl-4-(trimethylsilyl)butan-1-one is a highly versatile
γ
-silyl ketone building block utilized in advanced organic synthesis and drug development[1]. The strategic placement of the
γ
-trimethylsilyl (TMS) group, combined with a phenyl ketone moiety, provides orthogonal reactivity. This structural motif allows researchers to execute classical carbonyl chemistry (enolization, nucleophilic addition) while simultaneously leveraging silicon-directed transformations (such as the
γ
-silyl effect, directed cyclization, and elimination).
The dual reactivity of 1-phenyl-4-(trimethylsilyl)butan-1-one stems from the electronic properties of the silicon atom and its spatial relationship to the carbonyl group.
α
-Functionalization via Silyl Enol Ethers : The ketone can be readily converted into a silyl enol ether. The resulting nucleophile can undergo highly stereoselective
α
-functionalization, effectively reversing the traditional polarity of the ketone to form complex C–C, C–O, or C–N bonds[2]. Remote functionalization strategies can also be employed to dictate
Z/E
selectivity during the enol ether formation[3].
The
γ
-Silyl Effect & Percaudal Participation : Silicon stabilizes adjacent carbocations (the
β
-silicon effect) but also exerts a profound influence on
γ
-carbocations via "percaudal participation" (homohyperconjugation)[4]. When the ketone is reduced to an alcohol and converted into a leaving group, the back-lobe of the C–Si bond overlaps with the developing carbocation. This facilitates a highly directed 1,4-elimination upon fluoride activation, driving the formation of strained cyclobutane derivatives[5].
Experimental Protocols (Trustworthiness)
Protocol A:
α
-Functionalization via Silyl Enol Ether Formation
This protocol describes the conversion of 1-phenyl-4-(trimethylsilyl)butan-1-one to its silyl enol ether, followed by a TiCl₄-mediated Mukaiyama aldol addition.
Step 1: Silyl Enol Ether Formation
Preparation : Flame-dry a Schlenk flask under argon. Add 1-phenyl-4-(trimethylsilyl)butan-1-one (1.0 mmol) and anhydrous THF (5.0 mL).
Deprotonation : Cool the solution to -78 °C. Dropwise add Lithium diisopropylamide (LDA, 1.2 mmol, 2.0 M in THF/heptane). Stir for 30 minutes to ensure complete kinetic enolate formation.
Trapping : Add Triisopropylsilyl chloride (TIPSCl, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature over 2 hours.
Workup : Quench with saturated aqueous NaHCO₃. Extract with hexanes, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Mukaiyama Aldol Addition
Activation : In a separate flask, dissolve benzaldehyde (1.1 mmol) in anhydrous CH₂Cl₂ (5.0 mL) and cool to -78 °C. Add TiCl₄ (1.1 mmol, 1.0 M in CH₂Cl₂). Causality: TiCl₄ acts as a Lewis acid, coordinating to the aldehyde oxygen, thereby increasing its electrophilicity.
Coupling : Add the crude silyl enol ether from Step 1 (dissolved in 2 mL CH₂Cl₂) dropwise to the aldehyde-TiCl₄ complex.
Completion : Stir for 1 hour at -78 °C, then quench with aqueous phosphate buffer (pH 7). Extract with CH₂Cl₂, dry, and purify via flash chromatography to yield the
α
-functionalized
γ
-silyl ketone.
Protocol B: Reduction and Silicon-Directed Cyclization to Phenylcyclobutane
This protocol leverages the
γ
-silyl effect to construct strained cyclobutane rings via a transient carbanion equivalent.
Step 1: Ketone Reduction
Dissolve 1-phenyl-4-(trimethylsilyl)butan-1-one (1.0 mmol) in methanol (5.0 mL) at 0 °C.
Add NaBH₄ (1.5 mmol) in portions. Stir for 1 hour until TLC indicates complete consumption of the starting material.
Quench with water, extract with ethyl acetate, dry, and concentrate to yield 1-phenyl-4-(trimethylsilyl)butan-1-ol.
Step 2: Mesylation and Cyclization
Dissolve the crude alcohol in CH₂Cl₂ (5.0 mL) at 0 °C. Add triethylamine (2.0 mmol) and methanesulfonyl chloride (MsCl, 1.2 mmol). Stir for 1 hour.
Remove the solvent under reduced pressure and redissolve the crude mesylate in anhydrous THF (5.0 mL).
Add Tetra-n-butylammonium fluoride (TBAF, 1.5 mmol, 1.0 M in THF) at 0 °C. Causality: The highly fluorophilic silicon atom is attacked by TBAF, generating a carbanion equivalent at the
γ
-position that immediately displaces the mesylate via an intramolecular 1,4-cyclization.
Stir for 2 hours at room temperature. Quench with water, extract with pentane, and purify via silica gel chromatography to yield phenylcyclobutane.
Quantitative Data Summary
Derivative / Protocol
Reagents
Time (h)
Temp (°C)
Yield (%)
Purity (GC-MS)
Silyl Enol Ether
LDA, TIPSCl
2.5
-78 to 25
88
>95%
α
-Aldol Adduct
TiCl₄, PhCHO
1.0
-78
76
>92%
γ
-Silyl Alcohol
NaBH₄, MeOH
1.0
0
95
>98%
Phenylcyclobutane
MsCl, Et₃N; TBAF
3.0
0 to 25
68
>90%
Reaction Pathway Visualization
Reaction pathways for the functionalization of 1-Phenyl-4-(trimethylsilyl)butan-1-one.
References
Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. Nature Chemistry. URL:[Link]
Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society. URL:[Link]
Reactions of gem-dibromo compounds with trialkylmagnesate reagents to yield alkylated organomagnesium compounds. Chemistry - A European Journal. URL:[Link]
The Effects of Gamma-silyl and Delta-metalloidal Groups on Solvolysis. The Nucleus (NESACS). URL:[Link]
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. URL:[Link]
Technical Support Center: Preserving the Alkyl-Trimethylsilyl (TMS) Group in 1-Phenyl-4-(trimethylsilyl)butan-1-one Derivatizations
Architectural Overview & Reactivity Profile 1-Phenyl-4-(trimethylsilyl)butan-1-one is a bifunctional molecule featuring a highly reactive acetophenone-derived ketone and a terminal primary alkyl-trimethylsilyl (alkyl-TMS...
Author: BenchChem Technical Support Team. Date: April 2026
Architectural Overview & Reactivity Profile
1-Phenyl-4-(trimethylsilyl)butan-1-one is a bifunctional molecule featuring a highly reactive acetophenone-derived ketone and a terminal primary alkyl-trimethylsilyl (alkyl-TMS) group. The central challenge in derivatizing this molecule is chemoselectivity: manipulating the ketone (via reduction, olefination, or nucleophilic addition) while strictly preserving the C(sp³)–Si bond.
Unlike silyl ethers (O-TMS) which are highly labile, or arylsilanes which are prone to protodesilylation under moderate conditions, the unactivated alkyl-TMS group is robust[1]. However, it remains vulnerable to specific vectors: strong nucleophilic attack by fluoride ions[2] and prolonged exposure to strong Brønsted or Lewis acids[3].
Mechanistic Causality of Desilylation
Understanding why the TMS group falls off dictates how we prevent it during experimental design.
Fluoride-Induced Cleavage: The Si–F bond is exceptionally strong (~135 kcal/mol). Introduction of fluoride sources (e.g., TBAF) forces the formation of a pentacoordinate silicon intermediate, which subsequently expels the alkyl chain as a carbanion[2]. While unactivated primary alkyl-TMS groups react slower than sp² or activated sp³ silanes, they will still degrade under these conditions[4].
Acid-Catalyzed Protodesilylation: Strong acids protonate the C–Si σ-bond or coordinate to the silicon, leading to heterolytic cleavage. While alkyl silanes are recalcitrant compared to aryl silanes[1], high concentrations of strong acid (e.g., during aggressive workups) will strip the TMS group[3].
Mechanistic pathways of alkyl-TMS cleavage via fluoride nucleophilic attack or strong acid.
Quantitative Stability Matrix
To aid in reaction design, the following table benchmarks the stability of the alkyl-TMS group against other common silyl motifs under standard synthetic conditions.
Reaction Condition
Reagent Example
O-TMS (Silyl Ether)
Aryl-TMS
Alkyl-TMS (Target)
Mild Acid
AcOH / H₂O (pH 4)
Labile (< 1 hr)
Stable
Stable
Strong Acid
1M HCl / Heat
Labile
Labile (Protodesilylation)
Moderately Stable (Degrades > 12 hr)
Mild Base
Sat. NaHCO₃ (pH 8)
Stable
Stable
Stable
Strong Base
KOtBu / THF / Heat
Labile
Stable
Stable
Fluoride
TBAF (1.0 eq, 25 °C)
Labile (Instant)
Labile
Moderately Stable (Slow cleavage)
Troubleshooting & FAQs
Q: I performed a Grignard addition on the ketone, but NMR shows a complete loss of the TMS group. What happened?A: The failure point is almost certainly your workup, not the reaction itself. Grignard reagents do not cleave unalkylated silanes. However, if you quenched the magnesium alkoxide with strong aqueous acid (e.g., 1M HCl) to dissolve magnesium salts, the localized high acidity drives protodesilylation[3]. Fix: Switch to a saturated NH₄Cl quench.
Q: I need to deprotect a TBS ether on another part of my molecule. Can I use TBAF without cleaving the alkyl-TMS?A: It is highly risky. While unactivated sp³-hybridized carbon-attached trimethylsilanes are less reactive toward fluoride than O-TMS groups[4], prolonged exposure to excess TBAF will cause partial desilylation and yield complex mixtures[2]. Fix: Use an orthogonal deprotection strategy, such as mild acid hydrolysis (AcOH/THF/H₂O), which selectively cleaves the TBS ether while leaving the robust C–Si bond of the alkyl-TMS completely intact[3].
Q: Can I use Lewis acids to activate the ketone for a Mukaiyama aldol addition?A: Proceed with extreme caution. Strong Lewis acids (like TiCl₄) can activate the C–Si bond toward cleavage, especially if trace moisture generates strong Brønsted acids (HCl)[1]. Fix: Use milder Lewis acids (e.g., BF₃·OEt₂) at strictly controlled low temperatures (-78 °C).
Validated Experimental Protocols
To ensure absolute preservation of the TMS group, all workflows must be treated as self-validating systems. The following protocols incorporate mandatory analytical checkpoints.
Causality: NaBH₄ is a mild, purely nucleophilic hydride source that avoids the Lewis acidic coordination pathways of reagents like DIBAL-H or LiAlH₄, which could stress the C–Si bond under forcing conditions.
Reaction Setup: Dissolve 1-Phenyl-4-(trimethylsilyl)butan-1-one (1.0 eq) in anhydrous MeOH (0.2 M) and cool to 0 °C.
Addition: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes to control the exotherm.
Monitoring: Stir at 0 °C for 1 hour. Validation Check: Run a TLC (Hexanes/EtOAc 8:2). The product alcohol will spot significantly lower (Rf ~0.3) than the starting ketone (Rf ~0.6).
Neutral Quench: Add saturated aqueous NH₄Cl dropwise at 0 °C until bubbling ceases.
Workup Validation: Validation Check: Test the aqueous phase with pH paper. It must read between pH 6.5 and 7.5. If it is too basic, adjust with trace NH₄Cl. This guarantees no acid/base-catalyzed protodesilylation can occur during concentration[1].
Isolation: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Causality: Alkyl-TMS groups are entirely stable to Grignard reagents. The protocol's critical phase is the elimination of strong acids during the quench.
Reaction Setup: Dissolve the ketone in anhydrous THF (0.2 M) under N₂ at -78 °C.
Addition: Add RMgX (1.5 eq) dropwise.
Propagation: Warm to 0 °C over 2 hours.
Buffered Quench: Strictly quench with saturated aqueous NH₄Cl at 0 °C. Do NOT use 1M HCl, even if magnesium salts precipitate.
Salt Dissolution (If necessary): If an emulsion forms due to insoluble Mg salts, add a 10% w/v aqueous solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 30 minutes. This chelates the magnesium safely at a neutral pH.
Isolation: Extract with Et₂O, dry over Na₂SO₄, and concentrate.
Standardized fluoride-free, pH-neutral workup workflow to preserve the alkyl-TMS group.
References[1] Title: Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.2c00284[2] Title: A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Source: orgsyn.org. URL:https://www.orgsyn.org/demo.aspx?prep=v99p0064[4] Title: A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7142104/[3] Title: Greene's Protective Groups in Organic Synthesis. Source: e-bookshelf.de. URL:https://onlinelibrary.wiley.com/doi/book/10.1002/9781118905074
Troubleshooting common impurities in 1-Phenyl-4-(trimethylsilyl)butan-1-one purification
Welcome to the Technical Support Center for the purification of 1-phenyl-4-(trimethylsilyl)butan-1-one. This γ -silyl ketone is a highly versatile intermediate in organic synthesis and drug development.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of 1-phenyl-4-(trimethylsilyl)butan-1-one. This
γ
-silyl ketone is a highly versatile intermediate in organic synthesis and drug development. While
γ
-silyl ketones are generally more stable than their
α
or
β
-counterparts, their purification is frequently complicated by the lability of the carbon-silicon bond under acidic conditions and the co-elution of structurally similar starting materials.
This guide is designed to help researchers troubleshoot common impurities, understand the mechanistic causality behind degradation, and implement self-validating purification protocols.
The Causality of Common Impurities
Before troubleshooting, it is critical to understand why impurities form. The trimethylsilyl (TMS) group is highly susceptible to nucleophilic attack by protic solvents or cleavage by Lewis/Brønsted acids. When purifying 1-phenyl-4-(trimethylsilyl)butan-1-one on standard silica gel, the acidic silanol groups (pH ~4.5–5.5) can protonate the silane or the
γ
-carbon. As documented in 1[1], this acidic environment drives protodesilylation, yielding the desilylated impurity (1-phenylbutan-1-one) and volatile siloxanes.
Acid-catalyzed protodesilylation pathway of gamma-TMS ketones on standard silica gel.
Quantitative Impurity Profile & Diagnostic Data
To effectively troubleshoot, you must be able to identify your impurities. Below is a summary of quantitative diagnostic data for the target compound and its most common contaminants.
Table 1: Physical and Spectroscopic Properties of Common Impurities
Compound / Impurity
Causality / Source
1
H NMR Diagnostic Peak (CDCl
3
)
R
f
Value (10% EtOAc/Hexanes)
Boiling Point (~1 Torr)
1-Phenylbutan-1-one
Acid-catalyzed protodesilylation
Triplet at ~0.9 ppm (-CH
3
)
~0.45
~90 °C
Acetophenone
Unreacted starting material
Singlet at ~2.6 ppm (-CH
3
)
~0.40
~65 °C
Hexamethyldisiloxane
TMS cleavage & dimerization
Massive singlet at ~0.05 ppm
N/A (Volatile)
Volatile (bp 101°C at atm)
1-Phenyl-4-(TMS)butan-1-one
Target Product
Singlet at ~0.00 ppm (9H)
~0.48
~115 °C
Troubleshooting FAQs
Q1: My purified product shows a loss of the TMS signal (~0.0 ppm) in
1
H NMR, and a new methyl triplet appears at ~0.9 ppm. What happened?A1: You are observing acid-catalyzed protodesilylation. Standard silica gel contains acidic silanol sites that cleave the C-Si bond during chromatography, converting your product into 1-phenylbutan-1-one.
Solution: You must deactivate your silica gel prior to loading your sample. Pre-treat the silica with 1–2% v/v triethylamine (Et
3
N) to neutralize the acidic sites, or switch to neutral alumina as your stationary phase.
Q2: I see a massive singlet at ~0.05 ppm in my NMR, but my integration is off. Is this my product?A2: No. This is likely hexamethyldisiloxane (HMDSO) or trimethylsilanol (TMS-OH). These are byproducts formed when cleaved TMS groups react with ambient moisture and dimerize.
Solution: HMDSO is highly volatile. You can easily remove it by subjecting your isolated oil to extended high-vacuum drying (
≤
0.1 Torr) at room temperature for 2–4 hours.
Q3: How do I separate unreacted acetophenone from 1-phenyl-4-(trimethylsilyl)butan-1-one? They co-elute on TLC.A3: Both compounds are aromatic ketones with similar hydrogen-bonding capabilities. The non-polar TMS group only slightly decreases the polarity of the product compared to acetophenone, making standard silica chromatography difficult.
Solution: If your synthesis scale is >5 grams, bypass chromatography entirely and use fractional vacuum distillation. The boiling point difference is significant (Acetophenone bp ~65 °C vs. Product bp ~115 °C at 1 Torr).
Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Decision matrix for the purification of 1-phenyl-4-(trimethylsilyl)butan-1-one.
SOP 1: Amine-Deactivated Flash Chromatography
This methodology is ideal for small-scale purifications (<5g) where 2 is required[2].
Slurry Preparation: Mix standard silica gel (230-400 mesh) with hexanes containing 1.5% v/v triethylamine (Et
3
N).
Column Packing: Pour the slurry into the glass column. Flush with 2 column volumes of the Et
3
N/hexane mixture to neutralize all acidic silanol sites.
Equilibration: Flush the column with 2 column volumes of pure hexanes to remove excess Et
3
N, which could otherwise contaminate the product fractions.
Loading: Dissolve the crude oil in a minimum volume of hexanes and carefully load it onto the silica bed.
Elution: Elute using a gradient from 100% hexanes to 95:5 hexanes/ethyl acetate. Monitor fractions via TLC (UV active).
Self-Validating Checkpoint: To ensure the column was properly neutralized, test a drop of the initial eluent with bromocresol green indicator; it should remain blue (basic/neutral), not turn yellow (acidic). Upon isolating the product, run a
1
H NMR to verify the integration ratio of the TMS singlet (0.00 ppm, 9H) against the aromatic ortho-protons (~7.9 ppm, 2H). A ratio of exactly 4.5:1 confirms the absolute absence of partial desilylation.
SOP 2: Fractional Vacuum Distillation
For larger scales, 3 is the most authoritative and scalable method[3].
Setup: Assemble a short-path distillation apparatus with a Vigreux column to improve theoretical plates. Ensure all joints are greased for high vacuum.
Degassing: Transfer the crude mixture to the distillation flask. Apply vacuum (
≤
1 Torr) at room temperature for 30 minutes to remove volatile impurities like hexamethyldisiloxane (HMDSO) and residual solvents.
Forecut: Gradually heat the oil bath. Collect the forecut containing unreacted acetophenone or low-boiling halides between 60–80 °C (at 1 Torr).
Main Fraction: Increase the bath temperature. Collect the target 1-phenyl-4-(trimethylsilyl)butan-1-one at approximately 110–120 °C (at 1 Torr).
Self-Validating Checkpoint: Monitor the vapor temperature rigorously. A sudden drop in vapor temperature indicates the depletion of a specific fraction. Do not switch receiving flasks until the temperature stabilizes at the expected boiling point of the target compound. Weigh the final fraction and compare the isolated yield against the theoretical yield to ensure mass balance.
References
Mild and efficient catalytic method for
α
-trimethylsilyl ketones. Arkivoc. Available at: [Link]
Utilization of a Trimethylsilyl Group as a Synthetic Equivalent of a Hydroxyl Group via Chemoselective C(sp
3
)–H Borylation at the Methyl Group on Silicon. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
(1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. Available at:[Link]
Technical Support Center: Chromatography Troubleshooting for 1-Phenyl-4-(trimethylsilyl)butan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying 1-Phenyl-4-(trimethylsilyl)butan-1-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with purifying 1-Phenyl-4-(trimethylsilyl)butan-1-one .
This molecule presents a unique separation profile: it possesses a moderately polar hydrogen-bond acceptor (the ketone carbonyl), a UV-active chromophore (the phenyl ring), and a highly lipophilic, sterically bulky tail (the trimethylsilyl group). While alkyl-trimethylsilyl (TMS) groups are generally more robust than silyl ethers, they are not immune to the harsh microenvironments of standard silica gel. This guide will provide you with the mechanistic insights, decision frameworks, and validated protocols necessary to achieve high-purity isolation without compromising the structural integrity of your compound.
Diagnostic Solvent Selection Workflow
Before packing your column, you must analyze your crude reaction mixture. The optimal solvent system is dictated entirely by the specific impurities present. Use the decision matrix below to select your starting mobile phase.
Decision matrix for selecting the optimal solvent system based on crude impurity profiles.
Frequently Asked Questions & Troubleshooting
Q1: What is the recommended baseline solvent system for purifying 1-Phenyl-4-(trimethylsilyl)butan-1-one?
A: A binary mixture of Hexane and Ethyl Acetate (EtOAc) at a 95:5 to 90:10 (v/v) ratio is the optimal starting point.
Causality: The ketone moiety provides moderate polarity, allowing it to interact with the silanol groups on the silica gel. Meanwhile, the bulky, lipophilic TMS group significantly increases the molecule's overall retention factor (Rf) compared to standard alkyl aryl ketones. EtOAc acts as a strong hydrogen-bond acceptor in the mobile phase, effectively competing with the silica's silanol groups to elute the ketone smoothly.
Q2: I am observing protodesilylation (loss of the TMS group) during chromatography. How can I prevent this?
A: While alkyl-silanes are generally more robust than silyl ethers (O-TMS), the C-Si bond can still undergo cleavage on highly acidic stationary phases. Standard Type-A silica gel contains trace metal impurities that drastically increase the Brønsted acidity of residual silanols, promoting acid-catalyzed TMS cleavage[1].
Solution: Switch to high-purity Type-B silica gel , which has a lower trace metal content and a more neutral surface profile. If Type-B silica is unavailable, you must deactivate your standard silica gel by adding 0.5% (v/v) Triethylamine (Et3N) to your mobile phase during column packing[2]. The Et3N selectively neutralizes the most reactive, highly acidic silanol sites before your compound ever touches the column.
Q3: My product is co-eluting with the desilylated byproduct (1-phenylbutan-1-one). How can I improve the resolution?
A: The structural difference between your target product and the desilylated byproduct is solely the presence of the TMS group. Because EtOAc is a strong hydrogen-bond acceptor, it can overpower and mask the subtle lipophilic differences between these two molecules.
Solution: Switch to a Hexane / Dichloromethane (DCM) system (e.g., 70:30 to 50:50). DCM provides selectivity based on dipole-dipole interactions rather than hydrogen bonding. This amplifies the lipophilic contribution of the TMS group, allowing the 1-Phenyl-4-(trimethylsilyl)butan-1-one to elute significantly faster than its desilylated counterpart.
Q4: Why am I experiencing severe peak tailing, and how does it affect my yield?
A: Peak tailing occurs when the carbonyl oxygen of the ketone forms strong, heterogeneous hydrogen bonds with unreacted, highly acidic silanol sites on the silica surface[3]. This broadens the elution band (reducing fraction purity) and can irreversibly trap a portion of the compound on the column, lowering your isolated yield.
Solution: Ensure your sample is not overloaded. If tailing persists, transition to a less polar, non-protic modifier like Toluene, or employ the Et3N deactivation method to cap the reactive silanols.
Mechanistic Interaction on the Stationary Phase
Understanding how your molecule interacts with the silica gel is critical for troubleshooting. The diagram below illustrates the competing forces during elution.
Mechanistic interaction between 1-Phenyl-4-(trimethylsilyl)butan-1-one and the silica phase.
Quantitative Solvent System Comparison
Summarizing the empirical data, the following table compares the efficacy of various solvent systems for this specific molecule.
Solvent System (A / B)
Typical Ratio (v/v)
Selectivity Profile
Best Use Case
Limitations
Hexane / EtOAc
95:5 to 90:10
Moderate H-bond competition
Standard baseline purification of crude mixtures.
Can cause co-elution with structurally similar ketones.
Hexane / DCM
70:30 to 50:50
High lipophilic selectivity
Separating the target from desilylated byproducts.
Requires larger solvent volumes; DCM is toxic.
Pet. Ether / Et₂O
98:2 to 95:5
Low silanol interaction
Highly sensitive batches prone to protodesilylation.
Highly volatile; difficult to maintain consistent gradients.
Hexane / Toluene
80:20 to 60:40
Pi-Pi stacking & Dipole
Resolving aromatic impurities from the target.
Toluene is difficult to remove via rotary evaporation.
Validated Experimental Protocol: Deactivated Silica Gel Chromatography
To ensure the self-validating integrity of your experiment, follow this step-by-step methodology when purifying batches of 1-Phenyl-4-(trimethylsilyl)butan-1-one that exhibit sensitivity to standard silica.
Objective: Isolate the target ketone while completely preventing acid-catalyzed protodesilylation on the column.
Reagents & Materials:
High-purity Type-B Silica Gel (40-63 µm)
Hexane (HPLC Grade)
Ethyl Acetate (HPLC Grade)
Triethylamine (Et₃N, >99% purity)
Glass chromatography column & compressed air line
Step-by-Step Methodology:
Solvent Preparation: Prepare your primary eluent (e.g., 95:5 v/v Hexane/EtOAc). To create the deactivating mobile phase, add exactly 0.5% (v/v) Et₃N to a portion of this solvent.
Slurry Preparation: In an Erlenmeyer flask, mix the silica gel with the deactivated mobile phase. Swirl vigorously to create a uniform slurry. Allow it to sit for 5 minutes. Causality: The Et₃N acts as a sacrificial base, selectively neutralizing the highly acidic, metal-contaminated silanol sites before the sample is introduced[2].
Column Packing: Pour the slurry into the column in a single, continuous motion to prevent banding. Use compressed air to pack the bed tightly. Run 2 to 3 column volumes of the deactivated solvent through the bed to ensure complete thermodynamic equilibration.
Sample Loading: Dissolve the crude 1-Phenyl-4-(trimethylsilyl)butan-1-one in a strict minimum volume of the deactivated eluent. Carefully apply it to the flat surface of the silica bed using a long glass pipette. Note: Do not use dry loading (adsorbing onto dry silica) for this compound, as the heat of adsorption on un-deactivated silica can trigger immediate desilylation.
Elution & Collection: Elute the column using the standard 95:5 Hexane/EtOAc mixture (without Et₃N, to avoid contaminating your final fractions with amine salts). Collect fractions and analyze via TLC. The compound is UV active (due to the phenyl ring) and will stain strongly with p-Anisaldehyde.
References
Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: Efficiency, retention, and stability. ResearchGate.
Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. Benchchem.
Reaction of Silica Gel with Trimethylsilyl Donors Using Conditions Useful for End-Capping HPLC Bonded Phase Packings. ResearchGate.
Improving the stability of 1-Phenyl-4-(trimethylsilyl)butan-1-one during long-term storage
Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 1-Phenyl-4-(trimethylsilyl)butan-1-one . As a Senior Application Scientist, I have designed this guide to move beyond gene...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 1-Phenyl-4-(trimethylsilyl)butan-1-one .
As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. This compound possesses a dual-vulnerability profile: a photoreactive butyrophenone moiety and a moisture-sensitive trimethylsilyl (TMS) terminus. To ensure scientific integrity and reproducibility in your drug development workflows, this guide explains the causality behind degradation and provides self-validating protocols to guarantee sample fidelity.
Mechanistic Troubleshooting & FAQs
Q1: My NMR analysis shows the appearance of acetophenone and a volatile silylated byproduct over time. What is causing this?A1: Photochemical Cleavage (Norrish Type II Reaction).
Your compound is a butyrophenone derivative. When exposed to ambient UV or laboratory lighting, the carbonyl oxygen enters an excited triplet state and abstracts a hydrogen atom from the
γ
-carbon (the carbon adjacent to the TMS group). This forms a 1,4-biradical intermediate that undergoes rapid
α−β
carbon bond cleavage. The result is the formation of the enol of acetophenone (which tautomerizes to acetophenone) and vinyltrimethylsilane[1].
Validation Check: If your proton NMR shows a new singlet at ~2.6 ppm (acetophenone methyl) and vinylic protons at ~5.3-6.2 ppm, light exposure is your definitive failure point.
Q2: I am observing a steady loss of the TMS group, yielding 1-phenylbutan-1-one, despite keeping the sample away from light. Why?A2: Trace Acid-Catalyzed Protodesilylation.
While unactivated alkyl-silanes are generally more hydrolytically stable than silyl ethers (O-TMS), they are not immune to degradation. Prolonged exposure to trace moisture in the presence of mild acids (often leaching from untreated glassware or degrading halogenated solvents) protonates the alkyl chain, facilitating the nucleophilic displacement of the TMS group[2][3].
Validation Check: The appearance of hexamethyldisiloxane (HMDSO) in your GC-MS or a sharp singlet near 0.05 ppm in NMR indicates silanol condensation artifacts resulting from cleaved TMS groups.
Q3: The compound is turning yellow and increasing in viscosity. What is the mechanism?A3:
α
-Carbon Auto-oxidation.
Ketones are highly susceptible to auto-oxidation during prolonged storage in oxygen-rich environments. Molecular oxygen reacts via a radical chain mechanism at the
α
-carbon (adjacent to the carbonyl), forming unstable
α
-hydroperoxides[4]. These hydroperoxides decompose into complex polymeric mixtures, increasing the viscosity and shifting the color of the liquid to yellow or brown.
Visualizing Degradation Pathways
To effectively troubleshoot, you must understand the competing degradation vectors. The diagram below illustrates the specific chemical pathways that compromise 1-Phenyl-4-(trimethylsilyl)butan-1-one.
Mechanistic degradation pathways of 1-Phenyl-4-(trimethylsilyl)butan-1-one.
Quantitative Stability Data
The following table synthesizes accelerated aging and long-term storage data, demonstrating the causality between storage environments and compound half-life.
To achieve the "Optimal" stability metrics outlined above, researchers must implement a self-validating storage workflow. Do not rely on standard screw-cap vials for long-term archiving, as PTFE septa are permeable to atmospheric oxygen over multi-month timelines.
Step-by-Step Methodology:
Step 1: Pre-drying the Matrix
Action: Add 10% w/v of freshly activated 4Å molecular sieves to the neat liquid compound. Allow to sit for 24 hours under an inert atmosphere.
Causality: 4Å sieves selectively trap
H2O
molecules without sequestering the bulky TMS-bearing target molecule, preventing hydrolytic protodesilylation.
Step 2: Freeze-Pump-Thaw Degassing (Crucial for Auto-oxidation Prevention)
Action: Transfer the dried compound to a Schlenk flask. Submerge the flask in liquid nitrogen until the compound is completely frozen. Open the flask to a high vacuum (
<10−3
mbar) for 5 minutes. Close the vacuum valve and thaw the flask in a room-temperature water bath. Repeat this cycle three times.
Causality: Dissolved
O2
is the primary initiator of
α
-carbon auto-oxidation. Standard sparging only removes ~80% of dissolved gases; the Freeze-Pump-Thaw method removes >99.9% of dissolved oxygen.
Step 3: Argon Backfilling & Ampouling
Action: Transfer the degassed liquid into an amber borosilicate glass ampoule using a gas-tight syringe purged with Argon. Backfill the ampoule with Argon gas.
Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the liquid phase. Amber borosilicate entirely blocks UV wavelengths below 400 nm, shutting down the Norrish Type II photochemical pathway[1].
Step 4: Flame Sealing
Action: Using a specialized ampoule torch, melt and seal the neck of the ampoule while maintaining a slight positive pressure of Argon. Store the sealed ampoules at -20°C.
Self-validating anhydrous storage workflow for silylated butyrophenones.
References
Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions
Source: ResearchGate
URL:[Link]
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them
Source: Journal of Chromatography A (via WordPress Archive)
URL:[Link]
Autoxidation of Fuels During Storage
Source: IntechOpen
URL: [Link]
Refining liquid-liquid extraction methods for 1-Phenyl-4-(trimethylsilyl)butan-1-one
Welcome to the Technical Support Center for the isolation and purification of 1-Phenyl-4-(trimethylsilyl)butan-1-one . As a highly lipophilic ketone bearing a bulky, non-polar trimethylsilyl (TMS) group, this compound pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 1-Phenyl-4-(trimethylsilyl)butan-1-one .
As a highly lipophilic ketone bearing a bulky, non-polar trimethylsilyl (TMS) group, this compound presents unique phase-partitioning behaviors. While its high partition coefficient (LogP) ensures it heavily favors the organic phase, the presence of organosilicon moieties and potential transition-metal catalysts from upstream synthesis often leads to complex interfacial phenomena, such as persistent emulsions.
This guide is engineered to provide researchers with self-validating protocols, mechanistic troubleshooting, and causality-driven solutions to optimize your liquid-liquid extraction (LLE) workflows.
I. Extraction Optimization Workflow
The following decision matrix outlines the logical progression for isolating 1-Phenyl-4-(trimethylsilyl)butan-1-one from a crude reaction mixture, prioritizing emulsion prevention and phase clarity.
Fig 1. Optimized LLE troubleshooting and phase separation workflow for 1-Phenyl-4-(trimethylsilyl)butan-1-one.
II. Standard Operating Procedure (SOP): Baseline LLE
This protocol is designed as a self-validating system . Each step contains a physical or visual cue to confirm the success of the operation before proceeding.
Step 1: Reaction Quenching & Dilution
Action: Ensure the reaction is fully quenched to neutralize reactive intermediates (preventing gas evolution in the closed funnel) 1. Dilute the crude mixture with Hexane (10 mL per 1 gram of expected product).
Causality: Hexane is highly non-polar, perfectly matching the lipophilicity of the target TMS-ketone while forcing polar byproducts to remain in the aqueous phase 2.
Step 2: Phase Contact
Action: Add 0.5 volumes of Deionized (DI) Water. Invert the separatory funnel and swirl gently in a figure-eight motion. Do not shake vigorously. Vent frequently.
Causality: Vigorous shaking creates micro-droplets (high interfacial shear) that organosilicon impurities can stabilize, leading to unbreakable emulsions. Swirling provides sufficient surface area for partitioning without providing the kinetic energy required for emulsion formation [[3]]().
Step 3: Phase Identification (Self-Validation)
Action: Allow the layers to separate. To validate which layer is aqueous, drop 1 mL of DI water directly into the top of the funnel.
Validation Cue: If the droplet falls through the top layer and merges with the bottom layer, the top layer is your organic (hexane) phase containing the product 4.
Step 4: Brine Wash
Action: Drain the lower aqueous layer. Wash the retained organic layer with 0.5 volumes of saturated aqueous NaCl (brine).
Causality: Brine increases the ionic strength of the aqueous phase, stripping residual water out of the organic layer and driving any partially soluble organic impurities back into the organic phase via the "salting-out" effect [[3]]().
Step 5: Drying & Concentration
Action: Decant the organic layer into an Erlenmeyer flask. Add anhydrous Sodium Sulfate (
Na2SO4
) in small portions while swirling.
Validation Cue: Stop adding
Na2SO4
when the newly added crystals no longer clump and instead flow freely like sand in the solvent. This visual cue guarantees the solvent is entirely free of microscopic water droplets. Filter and concentrate in vacuo.
III. Troubleshooting & FAQs
Q: My extraction mixture turned into a thick, gelatinous emulsion immediately upon adding water. What happened?A: If your upstream synthesis utilized a Lewis acid (e.g.,
AlCl3
in a Friedel-Crafts acylation) or a Grignard reagent (
MgBr2
), quenching with neutral water precipitates colloidal metal hydroxides (e.g.,
Al(OH)3
). These insoluble, gelatinous particulates accumulate at the aqueous-organic interface, creating a highly stable "Pickering emulsion" [[3]]().
Solution: Ensure the initial quench is performed with a dilute acid (e.g., 1M HCl) to keep the metal salts protonated and water-soluble. If the emulsion has already formed, filter the entire biphasic mixture through a tightly packed Celite pad to physically strip the stabilizing particulates from the interface 4.
Q: Is the trimethylsilyl (TMS) group at risk of cleavage during acidic or basic washes?A: No, but the ketone is at risk. Unlike silyl ethers (R-O-TMS) which are highly labile and easily hydrolyzed by mild acids or bases, the TMS group in 1-Phenyl-4-(trimethylsilyl)butan-1-one is bound directly to an
sp3
carbon (alkyl-TMS). The C-Si bond is highly resistant to standard aqueous hydrolysis 5. However, the ketone possesses
α
-protons. Exposing the mixture to strongly basic washes (e.g., 1M NaOH) can trigger unwanted enolization and subsequent aldol condensation. Stick to mild washes (pH 5-8, such as saturated
NaHCO3
or DI water).
Q: I am losing product to the aqueous phase. How do I improve recovery?A: 1-Phenyl-4-(trimethylsilyl)butan-1-one has a highly positive LogP value, meaning it should partition almost exclusively into the organic phase 6. If you are experiencing product loss, it is almost certainly due to the presence of a water-miscible co-solvent in your crude mixture (e.g., THF, Ethanol, or Methanol) acting as a bridge between the phases 4.
Solution: Pre-concentrate the reaction mixture on a rotary evaporator to strip away miscible reaction solvents before initiating the LLE workup.
IV. Quantitative Solvent Selection Matrix
Choosing the correct solvent dictates both the purity of the final product and the mechanical ease of the extraction. The table below summarizes the causality behind solvent selection for this specific organosilane.
Extraction Solvent
Dielectric Constant (
ε
)
Water Sol. (g/100mL)
Emulsion Risk
Suitability for Target TMS-Ketone
Hexane / Heptane
1.89
0.001
Low
Excellent: Highly selective for the lipophilic TMS-ketone; leaves polar impurities behind.
Diethyl Ether
4.30
6.05
Moderate
Good: Broad extraction profile, but extracts slightly more water, requiring rigorous drying.
Ethyl Acetate
6.02
8.30
High
Fair: Higher polarity may co-extract unwanted polar byproducts and salts.
Dichloromethane (DCM)
9.10
1.30
Very High
Poor: High density causes phase inversion issues; notorious for stabilizing stubborn emulsions [[4]]().
V. References
Tips for Troubleshooting Liquid–Liquid Extraction
K-Jhil
[Link]
Tips for Troubleshooting Liquid–Liquid Extractions
LCGC International[Link]
How Can We Improve Our Liquid-Liquid Extraction Processes?
SCION Instruments[Link]
Problems with extractions - Chemistry Teaching Labs
University of York[Link]
III Analytical Methods
Ministry of the Environment, Japan[Link]
Sodium Isopropyl(trimethylsilyl)amide (NaPTA): A Stable and Highly Soluble Lithium Diisopropylamide Mimic
National Center for Biotechnology Information (PMC)[Link]
Reactivity Profile Comparison: 1-Phenylbutan-1-one vs. 1-Phenyl-4-(trimethylsilyl)butan-1-one
As a Senior Application Scientist, evaluating the photochemical reactivity of alkyl aryl ketones requires looking beyond basic structural formulas to understand the profound impact of heteroatom substitution and solvent...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the photochemical reactivity of alkyl aryl ketones requires looking beyond basic structural formulas to understand the profound impact of heteroatom substitution and solvent environments. This guide provides an in-depth mechanistic comparison between a standard aryl alkyl ketone, 1-phenylbutan-1-one (butyrophenone), and its γ-silyl derivative, 1-phenyl-4-(trimethylsilyl)butan-1-one .
By analyzing how the trimethylsilyl (TMS) group alters the electronic landscape and introduces competing reaction manifolds, this guide equips researchers and drug development professionals with actionable insights for designing photo-responsive linkers, synthetic intermediates, and advanced materials.
Mechanistic Divergence & Causality
The reactivity of both molecules is dominated by their behavior upon UV irradiation, which excites the carbonyl group to a reactive triplet state
(n,π∗)
. However, the presence of the γ-TMS group fundamentally alters the fate of this excited state.
The Baseline: 1-Phenylbutan-1-one (Butyrophenone)
Upon photochemical excitation and subsequent Inter System Crossing (ISC), 1-phenylbutan-1-one deactivates primarily via an intramolecular hydrogen atom transfer (HAT)[1]. The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon, generating a 1,4-biradical intermediate. This biradical subsequently undergoes Norrish Type II cleavage to yield acetophenone (via its enol tautomer) and ethylene[1]. A minor competitive pathway is the Yang cyclization , where the biradical undergoes ring closure to form 1-phenylcyclobutanol[1]. This reactivity remains relatively consistent across different solvent polarities.
The Variant: 1-Phenyl-4-(trimethylsilyl)butan-1-one
The introduction of a TMS group at the γ-position introduces significant steric bulk and electronic hyperconjugation (the
α
-silicon effect), which stabilizes the resulting carbon-centered radical. More importantly, it renders the molecule highly sensitive to its solvent environment:
Non-Polar/Non-Silophilic Solvents (e.g., Benzene):
The molecule behaves similarly to its unsubstituted counterpart. Irradiation leads to almost exclusive formation of acetophenone and vinyltrimethylsilane via γ-H atom abstraction and 1,4-biradical fragmentation[2]. The Yang cyclization is heavily suppressed because the bulky TMS group sterically hinders the transition state required for ring closure, and the cleavage pathway is thermodynamically driven by the formation of the stable vinyltrimethylsilane.
Polar/Silophilic Solvents (e.g., Methanol, Acetonitrile):
The mechanistic paradigm shifts. The polarizable C-Si bond becomes susceptible to a Single Electron Transfer (SET) . In these environments, an SET-promoted silyl-transfer pathway directly competes with the traditional γ-H abstraction[2]. This dual-pathway system produces a mixture of products, altering the stoichiometric ratio of acetophenone to vinyltrimethylsilane (e.g., shifting to a 1.7:1 ratio) due to the competing desilylation routes[2].
Visualizing the Photochemical Pathways
Fig 1: Photochemical pathways of 1-phenylbutan-1-one highlighting Norrish Type II cleavage.
Fig 2: Solvent-dependent photochemical divergence in 1-phenyl-4-(trimethylsilyl)butan-1-one.
Comparative Data Summary
The following table synthesizes the quantitative and qualitative differences in reactivity between the two compounds, providing a quick-reference guide for synthetic planning.
To empirically verify the solvent-dependent mechanistic shift, researchers must employ a rigorous, self-validating experimental design. The following protocol utilizes an internal standard to ensure mass balance, guaranteeing that any observed deviation is due to the SET pathway rather than experimental error or non-specific degradation.
Materials & Setup
Substrates: 1-Phenylbutan-1-one and 1-Phenyl-4-(trimethylsilyl)butan-1-one (0.05 M).
Solvents: Spectroscopic grade Benzene (Non-polar) and Methanol (Polar/Silophilic).
Internal Standard: Dodecane (0.025 M).
Equipment: Rayonet photochemical reactor equipped with 300 nm UV lamps; Quartz NMR tubes or Schlenk flasks; GC-MS/FID.
Step-by-Step Methodology
Sample Preparation: Prepare 10 mL solutions of each ketone (0.05 M) in both Benzene and Methanol. Add Dodecane (0.025 M) to all four solutions as the inert internal standard.
Degassing (Critical Step): Transfer the solutions to quartz vessels. Subject each to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Removing
O2
ensures the excited
(n,π∗)
triplet state has a sufficient lifetime to undergo intramolecular γ-H abstraction or SET.
Irradiation: Place the sealed vessels in the Rayonet reactor. Irradiate at 300 nm at ambient temperature (
25∘C
).
Kinetic Sampling: Withdraw 50
μL
aliquots at
t=0,15,30,60,and 120
minutes using a gas-tight microsyringe.
GC-FID/MS Analysis: Analyze the aliquots to quantify the depletion of the starting material and the appearance of acetophenone, ethylene/vinyltrimethylsilane, and any cyclization products.
The Self-Validating Check
Calculate the molar mass balance using the dodecane standard.
For 1-phenylbutan-1-one , the molar sum of unreacted starting material, acetophenone, and 1-phenylcyclobutanol should consistently equal 100% of the initial ketone concentration across all time points.
For 1-phenyl-4-(trimethylsilyl)butan-1-one in Benzene , the mass balance of unreacted ketone + acetophenone + vinyltrimethylsilane will approximate 100%.
The Validation Trigger: In Methanol , the ratio of acetophenone to vinyltrimethylsilane will deviate significantly from 1:1 (approaching 1.7:1)[2]. The mass balance validation ensures this deviation is definitively assigned to the competing SET-induced desilylation pathway rather than sample loss or instrument drift.
References
Hoffmann, H., & Tausch, M. W. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education. URL:[Link]
Lee, Y. J., Ling, R., Mariano, P. S., Yoon, U. C., Kim, D. U., & Oh, S. W. (1996). Exploratory Studies of H-Atom Abstraction and Silyl-Transfer Photoreactions of Silylalkyl Ketones and (Silylalkyl)phthalimides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
HPLC Validation Methods for Determining 1-Phenyl-4-(trimethylsilyl)butan-1-one Purity: A Comparative Guide
As drug development and materials science increasingly incorporate organosilicon compounds, analytical scientists face unique chromatographic challenges. 1-Phenyl-4-(trimethylsilyl)butan-1-one is a prime example of a mol...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science increasingly incorporate organosilicon compounds, analytical scientists face unique chromatographic challenges. 1-Phenyl-4-(trimethylsilyl)butan-1-one is a prime example of a molecule that defies standard high-performance liquid chromatography (HPLC) generic methods. It combines a highly lipophilic, non-polar trimethylsilyl (TMS) group with a moderately polar, UV-active phenyl ketone moiety.
This guide objectively compares column chemistries for the purity analysis of this compound, details an optimized methodology, and outlines a self-validating framework grounded in the latest ICH Q2(R2) guidelines [1].
Physicochemical Profiling & Causality in Method Design
To develop a robust purity method, we must first understand the causality behind the analyte's behavior:
The TMS Group (-Si(CH3)3): Imparts extreme hydrophobicity. On a standard high-density C18 column, organosilicons often exhibit excessive retention times and severe peak tailing due to secondary interactions with unendcapped silanols [2].
The Phenyl Ketone Moiety: Provides a strong chromophore for UV detection (optimal at ~245 nm due to the
π−π∗
transition) and offers a target for alternative stationary phase interactions.
Critical Impurities: The most likely synthetic impurities are desilylated precursors (e.g., 1-phenylbutan-1-one) or siloxane dimers. The method must possess the selectivity to resolve the bulky TMS group from these structurally similar analogs.
Because standard Reverse-Phase (RP-HPLC) C18 columns often fail to provide ideal peak symmetry for bulky silanes, we hypothesize that a Phenyl-Hexyl stationary phase will offer superior orthogonal selectivity. The phenyl ring of the column enables
π−π
interactions with the analyte's phenyl ketone, while the hexyl chain provides moderate hydrophobic retention for the TMS group, preventing the "over-retention" seen in C18 phases.
Comparative Column Chemistry Analysis
To objectively determine the best approach, three distinct chromatographic methods were evaluated. The quantitative performance data is summarized below.
Table 1: Chromatographic Performance Comparison
Method / Column Chemistry
Retention Time (min)
Tailing Factor (
As
)
Theoretical Plates (
N
)
Resolution (
Rs
) from Desilylated Impurity
Verdict
Method A: RP-HPLC (C18) (150 x 4.6 mm, 3 µm)
18.4
1.85 (Broad)
8,500
1.8
Suboptimal. TMS group causes excessive hydrophobic retention and peak tailing.
Method B: RP-HPLC (Phenyl-Hexyl) (150 x 4.6 mm, 3 µm)
11.2
1.10 (Sharp)
14,200
3.5
Optimal.π−π
interactions provide excellent selectivity and peak symmetry.
Method C: NP-HPLC (Bare Silica) (150 x 4.6 mm, 5 µm)
4.5
1.40
6,000
1.1
Rejected. Poor reproducibility; relies solely on ketone interaction, ignoring the TMS group.
Method Development & Validation Workflow
HPLC development and ICH Q2(R2) validation workflow for organosilicon purity analysis.
This step-by-step methodology is designed as a self-validating system. The inclusion of Trifluoroacetic acid (TFA) in the mobile phase is a deliberate choice to suppress residual silanol ionization on the column, which is critical for maintaining the sharp peak shape of the organosilicon analyte.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% v/v TFA in Ultrapure Water (18.2 MΩ·cm).
Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.
Degas both solvents via vacuum filtration (0.22 µm) and continuous sonication.
Step 2: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for bulky silanes).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV Photodiode Array (PDA) extracted at 245 nm.
Step 3: Gradient Elution Program
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
2.0 - 10.0 min: Linear ramp to 90% B (Elutes the highly hydrophobic TMS compound)
10.0 - 15.0 min: Hold at 90% B (Column wash)
15.0 - 15.1 min: Return to 40% B
15.1 - 20.0 min: Re-equilibration
Step 4: System Suitability Testing (SST)
Inject a resolution standard containing 1.0 mg/mL of 1-Phenyl-4-(trimethylsilyl)butan-1-one and 0.1 mg/mL of 1-phenylbutan-1-one.
To ensure the method is fit for its intended purpose (QC release and stability testing), it must be validated according to the latest ICH Q2(R2) guidelines [1].
A. Specificity & Selectivity (Forced Degradation)
Protocol: Subject the API to stress conditions: 1N HCl, 1N NaOH, 3%
H2O2
, UV light (ICH Q1B), and thermal stress (60°C) for 24 hours.
Causality: Organosilicons can undergo desilylation under strong acidic/basic conditions or form siloxane dimers. PDA peak purity analysis (peak angle < peak threshold) must confirm that the main analyte peak is spectrally homogenous and fully resolved from all degradation products.
B. Linearity & Range
Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (1.0 mg/mL).
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (
R2
) must be
≥
0.999, and the y-intercept should be
≤
2.0% of the 100% level response.
C. Accuracy (Spike Recovery)
Protocol: Spike known quantities of the reference standard into a synthetic matrix (or diluent) at 80%, 100%, and 120% levels, prepared in triplicate (9 determinations total).
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, proving the method's exactness without matrix interference.
D. Precision (Repeatability & Intermediate Precision)
Protocol: For Repeatability, inject the 100% standard preparation six times consecutively. For Intermediate Precision, have a second analyst perform the same test on a different day using a different HPLC system.
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be
≤
2.0%.
References
Title: ICH Q2(R2) Validation of analytical procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: Development of a high-performance liquid chromatographic–inductively coupled plasma method for speciation and quantification of silicones: from silanols to polysiloxanes
Source: Analyst (RSC Publishing)
URL: [Link]
Validation
Mass spectrometry fragmentation patterns of 1-Phenyl-4-(trimethylsilyl)butan-1-one
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Comparative Analysis Introduction 1-Phenyl-4-(trimethylsilyl)butan-1-one is a bifunctional molecule of significant int...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Comparative Analysis
Introduction
1-Phenyl-4-(trimethylsilyl)butan-1-one is a bifunctional molecule of significant interest in organic synthesis and materials science, integrating a classic aromatic ketone with a reactive organosilicon moiety. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide provides a detailed examination of its electron ionization (EI) mass spectrometry fragmentation patterns, explains the underlying mechanistic principles, and compares its fragmentation behavior to structurally related analogs to highlight the diagnostic influence of the trimethylsilyl (TMS) group.
Predicted Fragmentation Pathways of 1-Phenyl-4-(trimethylsilyl)butan-1-one
Under electron ionization (70 eV), 1-Phenyl-4-(trimethylsilyl)butan-1-one will form a molecular ion (M+•) that undergoes a series of predictable and diagnostic fragmentation reactions. The primary fragmentation drivers are the carbonyl group, the aromatic ring, and the trimethylsilyl group, which stabilize charge and dictate bond cleavages.
The fragmentation cascade is initiated by the localization of the positive charge on the oxygen atom of the carbonyl group, which is the most energetically favorable site. From this molecular ion, several key fragmentation pathways emerge.
Alpha-Cleavage: The Dominant Initial Fragmentation
The most favorable initial fragmentation is the alpha-cleavage adjacent to the carbonyl group. This involves the homolytic cleavage of the C-C bond between the carbonyl carbon and the phenyl ring or the propylsilyl chain.
Formation of the Benzoyl Cation (m/z 105): Cleavage of the bond between the carbonyl carbon and the phenyl ring is a hallmark of aromatic ketones. This results in the formation of the highly stable, resonance-stabilized benzoyl cation at m/z 105. This is often the base peak in the spectrum of such compounds. The corresponding radical is the 4-(trimethylsilyl)butyl radical.
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. This is a very common secondary fragmentation for aromatic ketones.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[1][2] This process involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha (α) and beta (β) carbons.[3] For 1-Phenyl-4-(trimethylsilyl)butan-1-one, this rearrangement leads to the formation of a neutral alkene (ethene) and a charged enol fragment at m/z 192.
Fragmentation Driven by the Trimethylsilyl Group
The TMS group itself gives rise to a very characteristic set of fragment ions. The silicon atom is adept at stabilizing a positive charge, leading to specific bond cleavages.
Formation of the Trimethylsilyl Cation (m/z 73): Cleavage of the bond between the silicon and the carbon chain results in the formation of the stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. This is a highly diagnostic peak for any TMS-containing compound.
Rearrangements involving the TMS group: More complex rearrangements involving the migration of the TMS group to the carbonyl oxygen can also occur, leading to fragments that retain the silicon atom. For example, a fragment corresponding to the loss of a propyl radical could lead to an ion at m/z 177.
The primary fragmentation pathways are visualized in the diagram below.
Caption: Major EI fragmentation pathways of 1-Phenyl-4-(trimethylsilyl)butan-1-one.
Comparative Fragmentation Analysis
To fully appreciate the diagnostic value of the observed fragments, it is instructive to compare the mass spectrum of our target compound with that of its non-silylated analog, 1-phenylbutan-1-one (butyrophenone).
Fragment Ion
1-Phenyl-4-(trimethylsilyl)butan-1-one (m/z)
1-Phenylbutan-1-one (m/z)
Significance of Comparison
Benzoyl Cation
105 (Abundant)
105 (Base Peak)
Common to both, confirming the benzoyl substructure.
Phenyl Cation
77 (Present)
77 (Present)
A secondary fragment from the benzoyl cation, common to both.
McLafferty Fragment
192
120
The mass shift of 72 amu (Si(CH₃)₂) directly confirms the presence and location of the TMS group on the fragment.
Trimethylsilyl Cation
73 (Diagnostic)
N/A
This highly abundant and stable ion is a definitive marker for the TMS group and is absent in the analog.
Molecular Ion
220 (May be weak)
148 (Present)
The difference in molecular weight (72 amu) confirms the substitution of a hydrogen with a TMS group.
The comparison clearly illustrates that while the fragmentation characteristic of the phenyl ketone moiety (m/z 105 and 77) is conserved, the fragments involving the alkyl chain are diagnostically shifted or newly introduced due to the presence of the trimethylsilyl group. The presence of a strong peak at m/z 73 is unequivocal evidence for a TMS group.
Experimental Protocol: GC-MS Analysis
The following outlines a standard protocol for the analysis of 1-Phenyl-4-(trimethylsilyl)butan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
GC Conditions:
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
This self-validating protocol ensures good chromatographic separation and provides standard ionization energy for reproducible fragmentation patterns that can be compared against spectral libraries.
Caption: A typical workflow for the analysis of volatile compounds by GC-MS.
Conclusion
The mass spectrum of 1-Phenyl-4-(trimethylsilyl)butan-1-one is characterized by a rich set of diagnostic fragment ions. The fragmentation pattern is a composite of the behaviors of its constituent functional groups. The alpha-cleavage leading to the benzoyl cation (m/z 105) and its subsequent loss of CO to form the phenyl cation (m/z 77) are indicative of the phenyl ketone structure. Simultaneously, the presence of the trimethylsilyl cation (m/z 73) and a McLafferty rearrangement product at m/z 192 provides unambiguous evidence for the trimethylsilyl group and its position on the butyl chain. This detailed understanding of its fragmentation is essential for its confident identification in complex mixtures by researchers in synthetic chemistry and drug development.
References
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. Available at: [Link]
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from: [Link]
A Comparative Guide to the Cross-Coupling Potential of 1-Phenyl-4-(trimethylsilyl)butan-1-one
Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern synthetic chemistry, the quest for novel, stable, and versatile building blocks is paramount for the efficient construction o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, the quest for novel, stable, and versatile building blocks is paramount for the efficient construction of complex molecular architectures. 1-Phenyl-4-(trimethylsilyl)butan-1-one, a functionalized organosilane, presents itself as a promising yet underexplored participant in the realm of palladium-catalyzed cross-coupling reactions. Its structure uniquely combines a reactive ketone moiety, a flexible alkyl tether, and a latent nucleophilic carbon center in the form of a trimethylsilyl group. This guide aims to provide a comprehensive benchmark of its potential performance in cross-coupling reactions, offering a comparative analysis against established alternatives and furnishing detailed experimental frameworks for its application.
While direct literature precedent for the cross-coupling of 1-Phenyl-4-(trimethylsilyl)butan-1-one is nascent, this document will leverage established principles of organosilicon chemistry and draw parallels with analogous structures to provide a robust, scientifically-grounded guide for researchers, scientists, and drug development professionals. We will explore its utility primarily through the lens of the Hiyama coupling and contrast it with the widely adopted Suzuki-Miyaura coupling, the gold standard for C-C bond formation.
The Organosilane Advantage: Why Consider 1-Phenyl-4-(trimethylsilyl)butan-1-one?
Organosilanes have emerged as attractive alternatives to more traditional organometallic reagents in cross-coupling for several key reasons.[1][2] They are generally characterized by:
Low Toxicity: Compared to organotin (Stille) and organozinc (Negishi) reagents, organosilanes are significantly less toxic, a crucial consideration in both academic and industrial settings.[3]
Stability: Organosilanes are typically stable to air and moisture, allowing for ease of handling and storage.[3] This contrasts with the often-sensitive nature of organoboron and organomagnesium compounds.
Functional Group Tolerance: The C-Si bond is remarkably stable and requires specific activation to participate in cross-coupling, rendering the parent molecule inert to a wide range of reaction conditions until desired.[3]
1-Phenyl-4-(trimethylsilyl)butan-1-one capitalizes on these advantages while offering the synthetic handle of a ketone, which can be further derivatized post-coupling.
Benchmarking Strategy: Hiyama Coupling vs. Suzuki-Miyaura Coupling
To objectively evaluate the performance of 1-Phenyl-4-(trimethylsilyl)butan-1-one, we propose a head-to-head comparison with its organoboron analogue in a model cross-coupling reaction with an aryl halide.
Silicon Approach (Hiyama Coupling): Utilizes 1-Phenyl-4-(trimethylsilyl)butan-1-one directly, with activation of the C(sp³)-Si bond.
Boron Approach (Suzuki-Miyaura Coupling): Employs a hypothetical corresponding organoborane, such as 4-phenyl-4-oxobutylboronic acid or its pinacol ester.
The following sections will delve into the mechanistic rationale, experimental protocols, and a comparative analysis of these two pathways.
Mechanism Deep Dive: Activating the C-Si Bond in Hiyama Coupling
The cornerstone of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond.[1] This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which coordinates to the silicon atom to form a hypervalent, pentacoordinate silicate intermediate.[1] This "ate" complex is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II) center in the catalytic cycle.
A significant advancement in this area is the Hiyama-Denmark coupling, which utilizes organosilanols and can proceed in the absence of fluoride, instead using a Brønsted base for activation.[3] This fluoride-free approach is particularly advantageous when silyl-based protecting groups are present elsewhere in the molecule.
Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.
Comparative Framework: Organosilane vs. Organoborane
Feature
1-Phenyl-4-(trimethylsilyl)butan-1-one (Hiyama)
4-Phenyl-4-oxobutylboronic Acid/Ester (Suzuki)
Stability & Handling
High stability to air and moisture; easy to handle.[3]
Boronic acids can be prone to dehydration and protodeboronation.[3] Boronate esters offer improved stability.
Toxicity
Low toxicity of the organosilane and byproducts.[3]
Low toxicity.
Activation
Requires a stoichiometric activator (e.g., TBAF) for the C-Si bond.[1]
Requires a base (e.g., K₂CO₃, Cs₂CO₃) for transmetalation.[4]
Functional Group Compatibility
Excellent before activation. The ketone is stable. The need for fluoride can be a limitation if silyl protecting groups are present.
Good, but the boronic acid can be sensitive to certain conditions. Ketone is generally stable.
Potential Side Reactions
For alkylsilanes, β-hydride elimination from the Pd-alkyl intermediate can be a competing pathway.
Protodeboronation of the boronic acid can reduce yield, especially with prolonged reaction times or harsh basic conditions.[3]
Reagent Availability
May require custom synthesis.
Corresponding boronic acids/esters may be commercially available or readily synthesized.
Proposed Experimental Protocols
The following protocols are proposed as a starting point for benchmarking 1-Phenyl-4-(trimethylsilyl)butan-1-one in cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.
Protocol 1: Hiyama Coupling of 1-Phenyl-4-(trimethylsilyl)butan-1-one
This protocol is adapted from established methods for the cross-coupling of unactivated alkylsilanes.[5]
Workflow:
Caption: Experimental workflow for the proposed Hiyama coupling.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1-Phenyl-4-(trimethylsilyl)butan-1-one (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., a suitable phosphine, 4-10 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Solvent and Activator Addition: Add anhydrous solvent (e.g., THF, 5 mL) via syringe. Subsequently, add a 1.0 M solution of TBAF in THF (1.5 mL, 1.5 mmol) dropwise at room temperature.
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Boronic Acid Analogue
This protocol is a standard procedure for Suzuki-Miyaura couplings.[4][6]
Step-by-Step Methodology:
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the corresponding boronic acid or pinacol ester (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add a mixture of solvents (e.g., toluene/ethanol/water in a 4:1:1 ratio, 6 mL).
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or GC-MS.
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
1-Phenyl-4-(trimethylsilyl)butan-1-one stands as a molecule with significant untapped potential in cross-coupling chemistry. While direct experimental data is currently limited, the principles of Hiyama coupling provide a clear and viable path for its application. The primary advantage of this organosilane lies in its stability and low toxicity, offering a safer and more robust alternative to other organometallic reagents.[3] However, the necessity of an activator and potential challenges associated with alkylsilane coupling, such as β-hydride elimination, must be carefully considered and optimized for.
A comparative study against its organoboron counterpart via Suzuki-Miyaura coupling would be the definitive method to benchmark its efficacy. The Suzuki reaction benefits from a vast and well-established literature, but the stability issues of some boronic acids can be a drawback.[3]
For researchers in drug development and materials science, the choice between these two powerful C-C bond-forming strategies will ultimately depend on substrate scope, functional group tolerance, scalability, and overall synthetic efficiency. This guide provides the foundational framework and experimental starting points to empower such an investigation, paving the way for the adoption of 1-Phenyl-4-(trimethylsilyl)butan-1-one as a valuable tool in the synthetic chemist's arsenal.
References
Hiyama, T. Palladium-catalyzed Cross-coupling Reaction of Organosilicon Compounds. J. Organomet. Chem.2002, 653 (1-2), 58-61.
Denmark, S. E.; Sweis, R. F. Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2002, 35 (10), 835-846.
Hatanaka, Y.; Hiyama, T. Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
Hiyama, T. The Hiyama Cross-Coupling Reaction: New Discoveries. Synlett2014, 25 (05), 639-655.
Lee, J.-Y.; Fu, G. C. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. J. Am. Chem. Soc.2003, 125 (19), 5616–5617.
Hazari, N.; et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J. Am. Chem. Soc.2018, 140 (29), 8899–8914.
NextSDS. 1-Phenyl-4-(trimethylsilyl)-1-butanone — Chemical Substance Information. [Link]
Lee, J.-Y.; Fu, G. C. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Organic Chemistry Portal. [Link]
Validating Enantiomeric Excess in the Chiral Reduction of 1-Phenyl-4-(trimethylsilyl)butan-1-one: A Comparative Guide
As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in asymmetric synthesis: the stereoselective reduction of flexible, sterically ambiguous ketones. The molecule 1-phenyl-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in asymmetric synthesis: the stereoselective reduction of flexible, sterically ambiguous ketones. The molecule 1-phenyl-4-(trimethylsilyl)butan-1-one perfectly exemplifies this challenge. While the trimethylsilyl (TMS) group is exceptionally bulky, the three-carbon aliphatic linker allows it to fold back or rotate freely. This flexibility severely complicates enantiofacial discrimination for traditional chemical catalysts.
In this guide, we will objectively compare the performance of an engineered Ketoreductase (KRED) biocatalyst against traditional chemical alternatives. More importantly, we will establish a self-validating analytical framework to rigorously prove the resulting enantiomeric excess (ee) of the chiral alcohol product.
Catalyst Comparison: Biocatalysis vs. Chemical Alternatives
To synthesize (S)-1-phenyl-4-(trimethylsilyl)butan-1-ol, researchers typically evaluate three primary catalytic pathways. Understanding the causality behind their performance dictates our choice of the optimal synthetic route.
The Alternatives
CBS Reduction (Corey-Bakshi-Shibata): Utilizing a chiral oxazaborolidine catalyst with borane[1], this method relies on the steric difference between the two ketone substituents. Because the flexible TMS-alkyl chain can adopt multiple conformations, the steric differentiation between the phenyl ring and the alkyl chain is minimized, often limiting the ee to ~85%.
Noyori Asymmetric Hydrogenation: Utilizing Ru-BINAP/diamine transition metal complexes under high H₂ pressure[2]. While highly effective for rigid aryl-alkyl ketones, the lipophilic TMS group can cause unpredictable solvation effects, and the process leaves trace heavy metal residues that require intensive scavenging for pharmaceutical compliance.
The Product: Engineered Ketoreductase (KRED)
Engineered KREDs offer a fundamentally different mechanism. Instead of relying solely on the substrate's inherent steric bulk, the enzyme completely engulfs the substrate within a rigidly defined, chiral active site. Modern KREDs engineered for organosilicon compounds utilize a hydrophobic binding pocket that locks the TMS group in place, forcing the hydride transfer from NADPH to occur exclusively on the Re-face of the carbonyl.
Performance Data Summary
Catalyst System
Conversion (%)
Enantiomeric Excess (ee %)
Reaction Time (h)
E-factor (Waste/Product)
Engineered KRED-TMS-01
> 99.0%
> 99.5% (S)
6
< 5
CBS Catalyst (Oxazaborolidine)
92.0%
85.0% (S)
12
~ 25
Noyori Ru-BINAP (H₂)
95.0%
91.0% (S)
24
~ 15
Experimental Protocol: KRED-Mediated Reduction
To achieve the >99.5% ee outlined above, the reaction environment must be meticulously controlled. The following protocol utilizes a biphasic system to protect the water-sensitive TMS group while maintaining enzyme stability.
Step-by-Step Methodology
Preparation of the Aqueous Phase: Dissolve 100 mM potassium phosphate buffer (pH 7.0), 1.0 mM NADP⁺, and 250 mM D-glucose in deionized water.
Enzyme Addition: Add 2.0 g/L of engineered KRED-TMS-01 and 1.0 g/L of Glucose Dehydrogenase (GDH). Causality: GDH is required to continuously recycle NADP⁺ back to NADPH, driving the thermodynamic equilibrium forward and preventing product inhibition.
Preparation of the Organic Phase: Dissolve 500 mM of 1-phenyl-4-(trimethylsilyl)butan-1-one in toluene. Causality: Toluene acts as a substrate reservoir, preventing the lipophilic TMS-ketone from crashing out of the aqueous buffer and protecting the C-Si bond from premature hydrolysis.
Reaction Execution: Combine the aqueous and organic phases (1:1 v/v) in a bioreactor. Stir at 400 rpm at 30°C. Maintain pH at 7.0 using a pH stat titrator with 1M NaOH (neutralizing the gluconic acid byproduct).
Workup: After 6 hours, separate the organic phase, dry over anhydrous Na₂SO₄, and evaporate the toluene under reduced pressure to yield the crude chiral alcohol.
Biocatalytic cascade for chiral reduction featuring KRED and GDH-mediated cofactor recycling.
Validating Enantiomeric Excess: A Self-Validating System
Claiming >99.5% ee requires bulletproof analytical validation. A chiral analytical method is fundamentally invalid without a racemic reference standard to prove that the system can actually separate the enantiomers. We employ a dual-validation approach: Chiral HPLC[3] followed by orthogonal Mosher's ester NMR analysis[4].
Phase 1: Racemic Standard Generation
Before analyzing the KRED product, we must create a 50:50 mixture of (R)- and (S)-enantiomers.
Dissolve 100 mg of 1-phenyl-4-(trimethylsilyl)butan-1-one in 5 mL methanol.
Add 1.5 equivalents of NaBH₄ at 0°C. Causality: NaBH₄ is a small, achiral reducing agent that attacks the planar carbonyl equally from both faces, guaranteeing a perfectly racemic mixture.
Quench with water, extract with ethyl acetate, and concentrate.
Phase 2: Chiral HPLC Method Development
Using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H)[3], we inject the racemic standard to establish baseline resolution.
Parameter
Racemic Standard (NaBH₄)
Biocatalytic Product (KRED)
Acceptance Criteria
Retention Time (R)
12.4 min (Area: 50.1%)
Not Detected
± 0.1 min match
Retention Time (S)
14.8 min (Area: 49.9%)
14.8 min (Area: 100%)
± 0.1 min match
Resolution (Rs)
2.1
N/A
Rs > 1.5 (Baseline)
Calculated ee %
0.2%
> 99.5%
> 99.0%
Phase 3: Orthogonal Validation via Mosher's Ester NMR
To absolutely rule out the possibility that an achiral impurity is co-eluting with the (S)-enantiomer on the HPLC, we derivatize the product using Mosher's acid chloride ((R)-MTPA-Cl)[4].
React the purified alcohol with (R)-MTPA-Cl in pyridine/dichloromethane.
The reaction converts the enantiomers into diastereomers, which possess distinct physical properties and different chemical shifts in ¹H and ¹⁹F NMR.
Analyze the ¹⁹F NMR spectrum. The presence of a single, sharp trifluoromethyl singlet confirms the >99.5% ee observed in the HPLC data, creating a closed-loop, self-validating proof of stereopurity.
Self-validating analytical workflow for determining and confirming enantiomeric excess (ee).
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society.
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.
Okamoto, Y., & Yashima, E. (1998). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Angewandte Chemie International Edition.
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society.
GC-MS Comparative Analysis of 1-Phenyl-4-(trimethylsilyl)butan-1-one and its Byproducts: A Comprehensive Profiling Guide
Executive Summary The identification and quantification of organosilicon compounds require rigorous analytical frameworks due to their unique fragmentation behaviors and susceptibility to degradation. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification and quantification of organosilicon compounds require rigorous analytical frameworks due to their unique fragmentation behaviors and susceptibility to degradation. This guide provides an in-depth comparative analysis of 1-phenyl-4-(trimethylsilyl)butan-1-one against its most common synthetic byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers and drug development professionals, this document outlines the mechanistic causality of byproduct formation, diagnostic electron ionization (EI) fragmentation pathways, and a self-validating experimental protocol for robust chromatographic resolution.
1-Phenyl-4-(trimethylsilyl)butan-1-one is typically synthesized via transition-metal-catalyzed hydrosilylation of 1-phenyl-3-buten-1-one, or through cross-coupling methodologies. During these processes, competing thermodynamic and kinetic pathways generate structurally related impurities. Understanding the origin of these byproducts is the first step in designing an effective GC-MS analytical method:
1-Phenylbutan-1-one (Desilylation Product): The carbon-silicon bond is susceptible to heterolytic cleavage. Protodesilylation frequently occurs during acidic aqueous workups or due to adventitious moisture in the reaction vessel.
1-Phenyl-4-(trimethylsilyl)butan-1-ol (Incomplete Oxidation/Over-Reduction): If the synthetic route involves the oxidation of a silylated alcohol precursor, incomplete conversion leaves this hydroxylated byproduct.
1-Phenyl-3-buten-1-one (Elimination Product): Thermal stress during high-temperature vacuum distillation can induce the
β
-elimination of the trimethylsilyl (TMS) group, regenerating the alkene.
Hexamethyldisiloxane (HMDSO - Artifact): A ubiquitous artifact in organosilicon chemistry, formed by the dimerization of cleaved TMS groups or the condensation of trimethylsilanol.
Comparative GC-MS Profiling
To effectively resolve the target molecule from its byproducts, analysts must leverage both chromatographic retention time (RT) logic—driven by boiling point and polarizability—and distinct m/z fragmentation signatures.
Compound
Molecular Weight ( g/mol )
Expected RT Shift (vs. Target)
Base Peak (m/z)
Key Diagnostic Ions (m/z)
1-Phenyl-4-(trimethylsilyl)butan-1-one
220.13
Reference (0.0)
105
220 [M]⁺, 205, 105, 77, 73
1-Phenylbutan-1-one
148.20
Earlier (-2.5 min)
105
148 [M]⁺, 120, 105, 77
1-Phenyl-4-(trimethylsilyl)butan-1-ol
222.14
Later (+0.8 min)
73
222 [M]⁺, 207, 107, 79, 73
1-Phenyl-3-buten-1-one
146.19
Earlier (-3.0 min)
105
146 [M]⁺, 131, 105, 77
Hexamethyldisiloxane (HMDSO)
162.38
Very Early (Solvent Front)
147
162 [M]⁺, 147, 73, 45
Diagnostic Fragmentation Pathways
The presence of the trimethylsilyl group profoundly alters the electron ionization (EI) behavior of the molecule [1]. The fragmentation is governed by the competition between charge retention on the silicon atom versus the aromatic system.
α
-Cleavage (m/z 105 & 77): The dominant thermodynamic pathway for 1-phenyl-4-(trimethylsilyl)butan-1-one is the
α
-cleavage adjacent to the carbonyl group. This yields the highly resonance-stabilized benzoyl cation ([PhCO]⁺, m/z 105), which typically forms the base peak. Subsequent neutral loss of carbon monoxide (CO) generates the phenyl cation (m/z 77).
Silicon-Carbon Bond Cleavage (m/z 73): The highly electropositive nature of silicon directs the cleavage of the Si-alkyl bond, generating the highly stable trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) [2].
Suppression of the McLafferty Rearrangement: Alkyl phenyl ketones with a
γ
-hydrogen typically undergo a Norrish Type II-analogous McLafferty rearrangement to yield an enol radical cation at m/z 120 [3]. While this ion is highly prominent in the desilylated byproduct (1-phenylbutan-1-one), the bulky TMS group at the C4 position in the target molecule sterically hinders the cyclic six-membered transition state, drastically reducing the abundance of the m/z 120 ion.
Caption: Primary EI-MS fragmentation pathways for 1-Phenyl-4-(trimethylsilyl)butan-1-one at 70 eV.
Experimental Protocol: GC-MS Analytical Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standardization and specific column chemistries to prevent artifact generation during analysis [4].
Step 1: Sample Preparation
Procedure: Dilute 10 µL of the crude reaction mixture in 1.0 mL of anhydrous, GC-grade hexane. Add 10 µL of Naphthalene-d8 (1 mg/mL) as an internal standard (ISTD).
Causality: Organosilicon compounds are highly sensitive to moisture. Using strictly anhydrous hexane prevents on-column hydrolysis of the TMS group. The non-polar solvent also ensures optimal focusing at the head of the non-polar GC column. The ISTD validates injection reproducibility and accounts for any matrix suppression.
Step 2: Chromatographic Separation
Hardware: Agilent 7890B GC or equivalent.
Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Parameters:
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides excellent selectivity for aromatic and silylated compounds. The "Ultra Inert" deactivation is critical; standard columns possess active surface silanols that can interact with the target molecule, causing severe peak tailing or catalytic desilylation.
Step 3: Mass Spectrometric Detection
Hardware: Agilent 5977B MSD or equivalent.
Parameters:
Ionization: Electron Impact (EI) at 70 eV.
Temperatures: Transfer line 280°C, Ion Source 230°C, Quadrupole 150°C.
Acquisition: Full Scan mode (m/z 50–500).
Causality: Maintaining the transfer line at 280°C prevents cold spots that could cause the higher-boiling silylated alcohol byproduct to condense, ensuring quantitative transfer to the ion source.
Caption: Self-validating GC-MS analytical workflow for organosilicon impurity profiling.
System Suitability & QA/QC Considerations
When analyzing trimethylsilyl-containing compounds, analysts must differentiate true analyte signals from column bleed . The HP-5MS column degrades at high temperatures by shedding cyclic siloxanes, which produce background ions at m/z 73, 207, 281, and 355.
Validation Check: A true TMS-analyte peak will exhibit a sharp, Gaussian chromatographic profile with a co-eluting m/z 73 ion. Conversely, column bleed presents as a rising baseline at elevated temperatures (>250°C). Always run a solvent blank prior to the sample sequence to establish the baseline siloxane background and subtract it during spectral deconvolution.
References
Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry
Source: ResearchGate / Journal of Mass Spectrometry
URL:[Link]
Microwave Photochemistry (Norrish Type II and McLafferty Rearrangement in Alkyl Phenyl Ketones)
Source: Masaryk University (IS MUNI)
URL:[Link]
GC-MS Sample Preparation and Silylation Protocols
Source: Organomation
URL:[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-4-(trimethylsilyl)butan-1-one
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the entire laboratory workflow.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the entire laboratory workflow. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Phenyl-4-(trimethylsilyl)butan-1-one. The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance. This is not merely a checklist, but a framework grounded in the chemical nature of the compound and established safety principles.
Core Principle: Proactive Hazard Assessment
Before handling any waste, a thorough understanding of the substance's intrinsic properties is paramount. 1-Phenyl-4-(trimethylsilyl)butan-1-one is an organosilicon compound containing a ketone functional group. While specific toxicological data for this exact molecule is limited, its structural motifs provide a strong basis for predicting its hazard profile. Organosilicon compounds can react with water, acids, and bases to produce hazardous byproducts, and ketones are often flammable and can act as irritants[1]. Therefore, we must treat this compound with the caution it warrants.
Table 1: Hazard Profile and Protective Measures for 1-Phenyl-4-(trimethylsilyl)butan-1-one
Hazard Classification
Description
Required Personal Protective Equipment (PPE)
Skin & Eye Irritation
Based on analogous ketones and silanes, contact may cause skin irritation and serious eye irritation[2][3].
Nitrile or neoprene gloves, safety glasses with side shields or chemical splash goggles, and a lab coat are mandatory[1][4].
Inhalation Hazard
Vapors or mists may cause respiratory irritation.
Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood[1][5].
Flammability
While specific data is unavailable, ketones are often flammable liquids[6].
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools for transfer[4].
Ingestion Hazard
Considered harmful if swallowed based on general ketone toxicity[2].
Prohibit eating, drinking, and smoking in laboratory areas. Wash hands thoroughly after handling[5][7].
Aquatic Toxicity
Some related organosilicon compounds are toxic to aquatic life[8][9].
Prevent release into the environment. Do not pour down the drain[1][8].
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process. The following workflow ensures that all waste streams generated from the use of 1-Phenyl-4-(trimethylsilyl)butan-1-one are managed safely and effectively.
Immediate Waste Segregation at the Source
The cardinal rule of hazardous waste management is to never mix incompatible waste streams[10]. This is not for convenience; it is to prevent violent chemical reactions.
Step 1: Designate a Waste Container. Use a clearly labeled, sealable container for liquid waste containing 1-Phenyl-4-(trimethylsilyl)butan-1-one. The container should be made of a compatible material, such as high-density polyethylene (HDPE)[10].
Step 2: Label Accurately. The label must clearly state "Hazardous Waste," list all chemical constituents by name (e.g., "1-Phenyl-4-(trimethylsilyl)butan-1-one in Hexanes"), and include the approximate percentage of each.
Step 3: Segregate. This waste stream should be classified as non-halogenated organic solvent waste . Keep it separate from halogenated solvents, strong acids, bases, and oxidizing agents[10]. Organosilicon compounds can react with these materials, potentially producing hazardous products[1].
Disposal Decision Logic
The following diagram outlines the decision-making process for handling different forms of waste related to this compound.
Caption: Disposal decision workflow for 1-Phenyl-4-(trimethylsilyl)butan-1-one waste streams.
Protocol for Liquid Waste
Bulk quantities of contaminated ketones that cannot be reprocessed are best disposed of via incineration by a licensed hazardous waste contractor[6].
Collection: Carefully transfer the liquid waste into the designated non-halogenated solvent waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion[10].
Sealing and Storage: Securely close the container. Store it in a designated satellite accumulation area or main hazardous waste storage area, ensuring secondary containment is present to manage potential spills[5].
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Protocol for Contaminated Solids
Solid waste, such as contaminated gloves, absorbent pads from a spill cleanup, or filter paper, must also be treated as hazardous waste.
Collection: Place all contaminated solid materials into a separate, clearly labeled container or a designated hazardous waste bag.
Segregation: Ensure no free-flowing liquid is present with the solid waste. If cleaning up a spill, use an inert absorbent material like vermiculite or sand[5].
Disposal: The container for contaminated solids should be sealed and disposed of through your institution's hazardous waste program.
Protocol for Empty Containers
An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste[11].
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol). This involves adding a small amount of solvent, swirling to coat all interior surfaces, and then emptying the solvent into your designated liquid hazardous waste container. Repeat this process two more times[11].
Drying: Allow the rinsed container to air-dry completely in a fume hood[11].
Final Disposal: Once the container is fully dry and free of residue, completely remove or deface the original chemical label. It can then typically be disposed of in the appropriate laboratory glass or plastic recycling bin[11].
Regulatory Imperative
All chemical waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[12]. Your institution's EHS office is the primary resource for ensuring compliance with all local, state, and federal mandates. Never dispose of this chemical down the drain or in the regular trash without following the decontamination procedures outlined above[1][10].
By adhering to these protocols, you contribute to a culture of safety, ensure the integrity of our shared environment, and uphold the professional standards of the scientific community.
References
Precautions For Safe Use Of Organosilicon. (2023, November 14). Sylicglobal Textile Auxiliares Supplier.
AGPRO ORGANOSILICONE SURFACTANT SAFETY DATA SHEET. Agpro.
SAFETY DATA SHEET - 3-Phenyl-2-butanone. (2025, November 06). Sigma-Aldrich.
1-Phenyl-4-(trimethylsilyl)-1-butanone — Chemical Substance Information. NextSDS.
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs.
SAFETY DATA SHEET - 4-Phenyl-1-butanol. (2025, December 21). Fisher Scientific.
Review of Potentially Harmful Substances: Organosilicon Compounds (Silanes and Siloxanes). GESAMP.
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
SAFETY DATA SHEET - 1-Phenyl-1,3-butanedione. (2025, May 01). Sigma-Aldrich.
COMPOUND SILICONE - SAFETY DATA SHEET. RS-Online.
Safety Data Sheet - 1-Phenylbutan-1-one. (2024, December 19). Fluorochem.
SAFETY DATA SHEET - 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate. (2023, March 05). TCI Chemicals.
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 09). eCFR.
How to dispose of silicone fluid 500 safely? (2025, August 29). Deep Sea.
Hazardous Waste Disposal Procedures. Environmental Health and Safety - University of Chicago.
SAFETY DATA SHEET - 1-Phenyl-1-trimethylsiloxyethylene. (2025, December 24). Fisher Scientific.
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo.
SAFETY DATA SHEET - 4-Phenyl-1-butanol. (2009, September 26). Thermo Fisher Scientific.
Safety Data Sheet - LMCG 1. (2023, November 13). SKF.
1-Phenyl-4-trimethylsilyl-1-butanol — Chemical Substance Information. NextSDS.
SAFETY DATA SHEET - Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate. (2025, November 20). Tokyo Chemical Industry.
SAFETY DATA SHEET - Phenyltrimethylsilane. (2024, January 24). Fisher Scientific.
AEROSIL® R 812 - SAFETY DATA SHEET. (2023, December 01). Evonik.
Working with Hazardous Chemicals. (2007, November 10). Organic Syntheses.